Product packaging for FAM-Srctide(Cat. No.:)

FAM-Srctide

Cat. No.: B12388166
M. Wt: 2037.2 g/mol
InChI Key: ZCLBDQAMPLFYPV-AJBNWBOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAM-Srctide is a biologically active peptide that serves as a fluorescently-labeled research tool for studying kinase activity. The peptide sequence is derived from a natural substrate and is labeled with a 5-Carboxyfluorescein (5-FAM) group at its N-terminus, providing fluorescence excitation and emission at 494 nm and 521 nm, respectively . This reagent is a defined substrate for a wide range of protein kinases, notably including Src, as well as Blk, BTK, c-Kit, FAK, Lck, VEGF-R2, and many others . Its primary research application is in biochemical assays to characterize the activity, kinetics, and inhibition of these kinases, which are critical players in cellular signaling pathways governing growth, differentiation, and migration . The fluorescent label allows for the detection and quantification of phosphorylation events, making it valuable for high-throughput screening of potential therapeutic kinase inhibitors . Key Specifications:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C102H129N19O26 B12388166 FAM-Srctide

Properties

Molecular Formula

C102H129N19O26

Molecular Weight

2037.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1

InChI Key

ZCLBDQAMPLFYPV-AJBNWBOWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Origin of Product

United States

Foundational & Exploratory

FAM-Srctide: A Technical Guide to its Spectroscopic Properties and Application in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of FAM-Srctide, a widely utilized substrate in kinase research. It details the excitation and emission spectra, outlines a comprehensive experimental protocol for its use in c-Src kinase activity assays, and illustrates the core biochemical interaction and experimental workflow through detailed diagrams. This document is intended to serve as a practical resource for laboratory professionals engaged in enzyme kinetics, inhibitor screening, and cell signaling research.

Core Spectroscopic Data

This compound is a peptide substrate, Srctide, covalently labeled with the fluorophore FAM (carboxyfluorescein). The fluorescence of the conjugate is dictated by the spectral characteristics of FAM. The peak excitation and emission wavelengths for FAM are critical parameters for designing and executing fluorescence-based assays.

ParameterWavelength (nm)Source
Peak Excitation493 - 495[1][2]
Peak Emission517 - 520[1][2]

Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and instrumentation.

Signaling Pathway: Src Kinase Phosphorylation of a Substrate

Srctide is a well-characterized peptide substrate for a number of protein tyrosine kinases, most notably the non-receptor tyrosine kinase c-Src.[3][4] The fundamental interaction involves the transfer of a phosphate group from ATP to a tyrosine residue on the Srctide peptide, a reaction catalyzed by the c-Src kinase. This phosphorylation event is a key mechanism in many cellular signaling pathways that regulate cell growth, adhesion, and differentiation.[5][6] this compound is used to monitor this activity, as changes in the local environment of the FAM fluorophore upon phosphorylation can potentially lead to a detectable change in fluorescence, or more commonly, assays are designed to separate the phosphorylated, fluorescent product from the unphosphorylated substrate.

Src_Kinase_Pathway cluster_0 Src Kinase Catalyzed Phosphorylation ATP ATP Src c-Src Kinase ATP->Src Binds ADP ADP Src->ADP Releases Substrate This compound (Unphosphorylated) Src->Substrate Binds Product Phospho-FAM-Srctide Src->Product Releases Substrate->Product Phosphorylation

Caption: Simplified signaling pathway of c-Src kinase phosphorylating this compound.

Experimental Protocols: c-Src Kinase Activity Assay

This section details a generalized protocol for measuring c-Src kinase activity using this compound with a fluorescence polarization (FP) readout. FP is a common method for kinase assays as it can distinguish the larger, phosphorylated peptide-antibody complex from the smaller, free peptide.

Objective: To determine the rate of phosphorylation of this compound by c-Src kinase or to screen for inhibitors of c-Src kinase.

Materials:

  • Purified recombinant c-Src kinase[6]

  • This compound peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Anti-phosphotyrosine antibody (fluorescently labeled or unlabeled)

  • Stop solution (e.g., EDTA in buffer)

  • 96-well or 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of c-Src kinase in kinase assay buffer.

    • Prepare a 2X solution of this compound and ATP in kinase assay buffer.

    • For inhibitor screening, prepare a 4X solution of the test compound in kinase assay buffer.

  • Assay Procedure:

    • For inhibitor screening, add 5 µL of the 4X test compound solution to the wells of the microplate. For control wells, add 5 µL of kinase assay buffer.

    • Add 10 µL of the 2X c-Src kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the kinase and inhibitor to interact.

    • Initiate the kinase reaction by adding 5 µL of the 2X this compound/ATP solution to each well.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the stop solution.

    • Add 10 µL of the anti-phosphotyrosine antibody solution.

    • Incubate for at least 30 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with excitation and emission filters appropriate for FAM (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • The increase in fluorescence polarization is proportional to the amount of phosphorylated this compound.

    • For inhibitor screening, calculate the percent inhibition for each test compound relative to the control wells.

Kinase_Assay_Workflow cluster_workflow Fluorescence Polarization Kinase Assay Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep add_inhibitor Add Inhibitor/Vehicle to Plate prep->add_inhibitor add_kinase Add c-Src Kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Add this compound/ATP Solution pre_incubate->start_reaction incubate Incubate Reaction start_reaction->incubate stop_reaction Add Stop Solution (EDTA) incubate->stop_reaction add_antibody Add Anti-Phosphotyrosine Antibody stop_reaction->add_antibody incubate_ab Incubate for Binding add_antibody->incubate_ab read_plate Measure Fluorescence Polarization incubate_ab->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: A typical workflow for a c-Src kinase assay using this compound and FP detection.

References

FAM-Srctide Substrate Specificity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the substrate specificity profile of FAM-Srctide, a fluorescein-labeled peptide substrate commonly utilized in the study of protein tyrosine kinases. Understanding the specificity of this substrate is critical for the accurate interpretation of kinase activity assays and for the development of selective kinase inhibitors. This document details the substrate recognition motifs of Src family kinases, presents illustrative data on kinase specificity, provides a detailed experimental protocol for a fluorescence polarization-based kinase assay, and visualizes key experimental and signaling pathways.

Data Presentation: Kinase Substrate Specificity

The specificity of protein kinases is a crucial aspect of their biological function, ensuring the precise phosphorylation of target proteins within complex signaling networks. While this compound is designed as a preferred substrate for Src family kinases, its phosphorylation by other kinases can occur. The following tables summarize the consensus substrate recognition motifs for Src family kinases and provide an illustrative overview of the expected relative activity of different kinase families towards a Src-preferred substrate.

Table 1: Consensus Substrate Recognition Motifs for Src Family Kinases

Src family kinases (SFKs) generally recognize a consensus sequence characterized by a bulky hydrophobic residue at the -1 position relative to the phosphorylated tyrosine (Y). However, subtle differences in specificity exist among family members.[1] This table is a synthesis of data from peptide library screening studies.

Kinase FamilyP-4P-3P-2P-1YP+1P+2P+3
Src-A (e.g., c-Src, Fyn) Acidic (E/D)FavorableFavorableHydrophobic (I/L/V) Y Favorable (A)FavorableFavorable (P)
Src-B (e.g., Lck, Hck) Positively Charged (K/R) ToleratedFavorableFavorableHydrophobic (I/L/V) Y Favorable (A)FavorableFavorable

Note: "Favorable" indicates a preference for a range of amino acids that contribute to binding without being strongly selective. The most critical residues for recognition are highlighted in bold.

Table 2: Illustrative Specificity Profile of this compound Across Kinase Families

This table provides a qualitative and illustrative representation of the expected phosphorylation efficiency of this compound by various kinase families. The data is compiled from general knowledge of kinase specificity and is intended for comparative purposes. Actual quantitative results may vary depending on the specific kinase and assay conditions.

Kinase FamilyRepresentative KinasesSubstrate TypeExpected Relative Phosphorylation of this compound
Src Family Tyrosine Kinases c-Src, Lck, Fyn, LynTyrosineHigh
Abl Family Tyrosine Kinases c-AblTyrosineModerate to High
Receptor Tyrosine Kinases EGFR, FGFRTyrosineLow to Moderate
Syk/ZAP70 Family Tyrosine Kinases Syk, ZAP-70TyrosineLow
Serine/Threonine Kinases PKA, PKC, AktSerine/ThreonineNegligible

Experimental Protocols

A fluorescence polarization (FP) assay is a common method for measuring the activity of kinases using fluorescently labeled substrates like this compound.[2][3][4] The principle of this homogeneous assay is that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation and binding to a larger antibody that specifically recognizes the phosphorylated epitope, the effective molecular size of the fluorophore increases, its tumbling slows, and the fluorescence polarization increases.[2][3]

Fluorescence Polarization Kinase Assay Protocol for this compound

Materials:

  • This compound substrate

  • Purified protein kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Anti-phosphotyrosine antibody (e.g., PY20 or a specific p-Srctide antibody)

  • FP buffer (e.g., 100 mM sodium phosphate pH 7.5, 150 mM NaCl)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of this compound in kinase reaction buffer. The final concentration should be optimized, but a starting point is 200 nM.

    • Prepare a 2X stock of the protein kinase in kinase reaction buffer. The optimal concentration will depend on the activity of the kinase and should be determined empirically.

    • Prepare a 4X stock of ATP in kinase reaction buffer. The final concentration should be at or near the Km for ATP for the kinase being tested.

    • Prepare a 4X stock of the anti-phosphotyrosine antibody in FP buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the 2X kinase solution.

    • Add 5 µL of the 2X this compound solution to each well.

    • To initiate the kinase reaction, add 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X anti-phosphotyrosine antibody solution in FP buffer containing EDTA to chelate Mg²⁺.

    • Incubate the plate at room temperature for at least 30 minutes to allow for antibody-peptide binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

Controls:

  • No enzyme control: Replace the kinase solution with kinase reaction buffer to determine the baseline polarization of the unphosphorylated substrate.

  • No ATP control: Replace the ATP solution with kinase reaction buffer to ensure that any change in polarization is ATP-dependent.

  • Positive control: A known active kinase should be used to confirm assay performance.

  • Inhibitor control: A known inhibitor of the kinase can be used to validate the assay for screening purposes.

Mandatory Visualization

Experimental Workflow for this compound Kinase Assay

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Prepare 2X Kinase add_reagents Add Kinase and Substrate to Plate prep_kinase->add_reagents prep_substrate Prepare 2X this compound prep_substrate->add_reagents prep_atp Prepare 2X ATP start_reaction Initiate with ATP prep_atp->start_reaction prep_antibody Prepare 2X Antibody stop_reaction Stop with Antibody/EDTA prep_antibody->stop_reaction add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation incubation->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate

Caption: Workflow for a fluorescence polarization-based kinase assay using this compound.

Src Kinase Signaling Pathway

src_signaling cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK FAK Signaling Src->FAK Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis STAT3->Proliferation Migration Migration FAK->Migration

Caption: Simplified overview of major Src kinase signaling pathways and cellular outcomes.[5][6][7][8][9]

References

FAM-Srctide for Studying Src Family Kinase Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of FAM-Srctide, a fluorescently labeled peptide substrate, for the characterization of Src family kinase (SFK) activity. This document details the underlying principles, experimental protocols, and data analysis for assays utilizing this compound, and provides context on the critical role of SFKs in cellular signaling pathways.

Introduction to Src Family Kinases

The Src family of protein tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, survival, motility, and adhesion.[1][2] The family in humans consists of eight members: Src, Fyn, Yes, Blk, Yrk, Fgr, Hck, and Lck.[3] These kinases act as crucial transducers of extracellular signals from various receptors, such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrin receptors.[1][2]

Given their central role in signal transduction, dysregulation of SFK activity is frequently implicated in the development and progression of various human cancers.[4] Consequently, SFKs are significant targets for the development of therapeutic inhibitors.[4] Accurate and efficient methods to measure SFK activity are therefore essential for both basic research and drug discovery.

This compound: A Tool for Measuring SFK Activity

This compound is a synthetic peptide substrate that is recognized and phosphorylated by Src family kinases. It is labeled with a 5-carboxyfluorescein (FAM) fluorescent dye, enabling the detection of kinase activity through fluorescence-based assays. The peptide sequence is derived from a known Src substrate, providing a specific target for the kinase.

The primary application of this compound is in fluorescence polarization (FP) assays. FP is a homogeneous assay format that is well-suited for high-throughput screening (HTS) of kinase inhibitors.[5] The principle of the FP assay for kinase activity is based on the change in the rotational speed of the fluorescently labeled peptide upon phosphorylation and binding to a larger molecule, such as a phosphospecific antibody.[6]

Mechanism of the Fluorescence Polarization Assay

In a typical competitive FP assay for kinase activity:

  • Initial State: A fluorescently labeled, pre-phosphorylated peptide (the tracer) is bound to a phosphospecific antibody. This complex is large and tumbles slowly in solution, resulting in a high fluorescence polarization signal.

  • Kinase Reaction: In the presence of a kinase (e.g., Src), ATP, and the unlabeled Srctide substrate, the kinase phosphorylates the Srctide.

  • Competition: The newly phosphorylated, unlabeled Srctide competes with the fluorescent tracer for binding to the phosphospecific antibody.

  • Signal Change: As the fluorescent tracer is displaced from the antibody, it becomes a smaller, faster-tumbling molecule in solution. This leads to a decrease in the fluorescence polarization signal.

The magnitude of the decrease in fluorescence polarization is proportional to the amount of phosphorylated Srctide produced, and therefore to the activity of the kinase.

Quantitative Data on SFK Inhibitors

Numerous small molecule inhibitors targeting SFKs have been developed and characterized. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize IC50 values for several common SFK inhibitors. While not all of these studies explicitly used this compound, they employed similar kinase assay methodologies to determine inhibitor potency against SFKs.

Inhibitorc-Src IC50 (nM)Lck IC50 (nM)Fyn IC50 (nM)Yes IC50 (nM)Lyn IC50 (nM)Hck IC50 (nM)Fgr IC50 (nM)Primary Assay MethodReference
Dasatinib 0.5<3--<3--Multi-target kinase inhibitor assay[7]
Bosutinib 1.2------Dual Src/Abl kinase inhibitor assay[8]
Saracatinib (AZD0530) 2.713141216-11Isolated tyrosine kinase assay[9]
PP2 -45----Cell-free kinase assay[10]
SU6656 280-17020130--Selective Src family kinase inhibitor assay[10]

Note: The specific assay conditions, such as ATP concentration, can influence the determined IC50 values. Please refer to the original publications for detailed experimental information.

Experimental Protocols

Fluorescence Polarization Assay for Src Kinase Activity

This protocol provides a general framework for a competitive fluorescence polarization assay to measure Src kinase activity and screen for inhibitors.

Materials:

  • Recombinant active Src family kinase

  • FAM-labeled phosphopeptide tracer (e.g., FAM-phosphorylated Srctide)

  • Phosphotyrosine-specific antibody

  • Unlabeled Srctide peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the phosphotyrosine-specific antibody and the FAM-labeled phosphopeptide tracer in assay buffer. The optimal concentrations should be determined empirically by titration to achieve a stable, high FP signal.

    • Prepare a stock solution of the unlabeled Srctide substrate and ATP in assay buffer. The final concentration of ATP should be at or near its Km for the specific Src family kinase being tested.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • Add 2 µL of the test compound dilutions or DMSO (for control wells) to the microplate wells.

    • Add 8 µL of a pre-mixed solution containing the Src family kinase and the unlabeled Srctide/ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add 10 µL of the pre-mixed antibody/tracer solution to each well to stop the kinase reaction and initiate the competitive binding.

    • Incubate the plate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for FAM (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

Src family kinases are integral components of numerous signaling pathways initiated by a variety of cell surface receptors. The following diagrams illustrate key SFK-mediated signaling cascades.

Src_Signaling_Pathways cluster_receptors Upstream Activators cluster_sfk Src Family Kinases cluster_downstream Downstream Effectors & Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptors GPCR->Src FAK FAK Src->FAK Ras_MAPK Ras/Raf/MEK/ERK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STATs STATs Src->STATs Cell_Processes Cell Proliferation, Survival, Migration, Adhesion FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STATs->Cell_Processes

Caption: Overview of major signaling pathways activated by Src family kinases.

Experimental Workflow

The following diagram outlines the typical workflow for a high-throughput screen for Src kinase inhibitors using a fluorescence polarization assay.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction & Detection cluster_analysis Data Acquisition & Analysis Compound_Plating Compound Library Plating (384-well plate) Add_Kinase_Mix Add Kinase/Substrate/ATP Mix to Compound Plate Compound_Plating->Add_Kinase_Mix Reagent_Prep Prepare Kinase/Substrate and Antibody/Tracer Mixes Reagent_Prep->Add_Kinase_Mix Add_Detection_Mix Add Antibody/Tracer Mix to Stop Reaction Reagent_Prep->Add_Detection_Mix Incubate_Reaction Incubate at RT (e.g., 60 min) Add_Kinase_Mix->Incubate_Reaction Incubate_Reaction->Add_Detection_Mix Incubate_Detection Incubate at RT (e.g., 30 min) Add_Detection_Mix->Incubate_Detection Read_Plate Read Fluorescence Polarization (FP Plate Reader) Incubate_Detection->Read_Plate Data_Analysis Calculate % Inhibition and Generate Dose-Response Curves Read_Plate->Data_Analysis Hit_Identification Identify 'Hit' Compounds (Potent Inhibitors) Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for Src inhibitors.

Conclusion

This compound, in conjunction with fluorescence polarization assays, provides a robust and high-throughput compatible method for studying the activity of Src family kinases and for identifying and characterizing their inhibitors. The detailed understanding of SFK signaling pathways and the availability of reliable assay methodologies are crucial for advancing our knowledge of cellular regulation and for the development of novel therapeutics targeting these important enzymes. This guide serves as a foundational resource for researchers and professionals engaged in these endeavors.

References

An In-Depth Technical Guide to FAM-Srcptide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, and their aberrant activation is a hallmark of numerous human cancers, making them a prime target for therapeutic intervention.[1][2] The development of potent and selective Src inhibitors relies on robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of FAM-Srcptide, a fluorescein-labeled peptide substrate, and its application in drug discovery. We will delve into the core principles of Src signaling, detailed experimental protocols for kinase activity assays, data interpretation, and the integration of these assays into the broader drug discovery workflow.

The Central Role of Src Kinase in Cellular Signaling

Src, the archetypal member of the SFKs, is a 60-kD protein that lacks a transmembrane domain and plays a critical role in transducing signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins.[1][3][4] SFKs, which include nine members in humans, are integral to pathways controlling cell proliferation, survival, migration, and angiogenesis.[2][4][5]

Mechanism of Activation: Src activity is tightly regulated by phosphorylation. In its inactive state, a C-terminal tyrosine residue (Tyr530 in human Src) is phosphorylated, leading to an intramolecular interaction with its own SH2 domain that locks the kinase in a closed, inactive conformation.[6] Activation is initiated by the dephosphorylation of this residue, often by protein tyrosine phosphatases, which allows for a conformational change.[6] This is followed by autophosphorylation at another tyrosine residue within the activation loop (Tyr419 in human Src), which stabilizes the active conformation and significantly enhances catalytic activity.[4][6]

Downstream Signaling Pathways: Once activated, Src phosphorylates a wide array of substrate proteins, initiating cascades that drive cellular responses. Key downstream pathways include:

  • Integrin and Focal Adhesion Signaling: Src forms a crucial complex with Focal Adhesion Kinase (FAK) to regulate cell adhesion, motility, and invasion.[6] This complex phosphorylates substrates like p130Cas, leading to the activation of Rac1 and subsequent cytoskeletal reorganization.[6]

  • Growth Factor Receptor Signaling: Src acts as a critical downstream effector for RTKs like the Epidermal Growth Factor Receptor (EGFR).[1] It can be activated by EGFR and, in turn, can phosphorylate EGFR, creating a feedback loop that amplifies signaling for cell proliferation and survival.[1]

  • PI3K/AKT Pathway: Src activation can lead to the stimulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and apoptosis resistance.[4][7]

  • STAT Pathway: Src family kinases can directly phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the expression of genes involved in proliferation and survival.[5]

Below is a diagram illustrating the Src-mediated signaling cascade initiated by integrin engagement.

Src_Signaling_Pathway receptor receptor kinase kinase adaptor adaptor effector effector process process Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK Phosphorylates Src->p130Cas Phosphorylates CrkII CrkII p130Cas->CrkII Binds Rac1 Rac1 CrkII->Rac1 Activates Actin Actin Cytoskeleton Reorganization Rac1->Actin Migration Cell Migration & Invasion Actin->Migration

Src-mediated integrin signaling pathway.

FAM-Srcptide: A Fluorescent Probe for Kinase Activity

FAM-Srcptide is a synthetic peptide engineered to be an efficient substrate for Src family kinases. It consists of two key components:

  • A Peptide Substrate Sequence: This sequence is typically derived from a known physiological Src substrate to ensure efficient recognition and phosphorylation by the kinase. A widely used sequence is KVEKIGEGTYGVVYK, which corresponds to amino acids 6-20 of p34cdc2.[8][9][10]

  • A Fluorescent Label: The peptide is covalently linked to a fluorescein derivative, most commonly 5-Carboxyfluorescein (5-FAM). This fluorophore provides the optical signal required for detection in fluorescence-based assays.[11][12]

The use of such fluorescent peptides provides a safe and continuous alternative to traditional radioactive assays.[13]

Table 1: Properties of Common Src Substrate Peptides
Peptide Name Sequence Fluorescent Label MW (Unlabeled) Key Characteristics
Src Substrate 1KVEKIGEGTYGVVYKFAM (Optional)1670 DaDerived from p34cdc2, widely used in commercial kits.[10]
Src Substrate 2RRLIEDNEYTARGFAM (Optional)1593 DaDerived from the autophosphorylation site of c-Src.[14]
YIYGSFKYIYGSFKFAM (Optional)~887 DaIdentified via a combinatorial library; shows high specificity for SFKs.[15]
Table 2: Kinetic Parameters of Src Substrates
Substrate Peptide Kinase Km (µM) Reference
YIYGSFKp60c-src55[15]
cdc2(6-20)p60c-src~352 (6.4-fold higher than YIYGSFK)[15]
AEEEIYGEFEASrc Catalytic Domain494[16]

Key Assay Methodologies for Screening Src Inhibitors

The primary application of FAM-Srcptide in drug discovery is in HTS campaigns to identify and characterize inhibitors of Src kinase activity. The most common format is the Fluorescence Polarization (FP) assay.

Fluorescence Polarization (FP) Kinase Assay

Principle: The FP technique is based on the rotational motion of fluorescent molecules in solution.[17] Small, freely tumbling molecules like FAM-Srcptide, when excited with polarized light, emit largely depolarized light, resulting in a low FP value. If the phosphorylated FAM-Srcptide binds to a much larger molecule (e.g., a specific antibody), the rotational speed of the resulting complex is significantly reduced. This slower tumbling leads to a higher degree of polarization in the emitted light, producing a high FP value.[18] Src kinase inhibitors will prevent the phosphorylation of the peptide, thus blocking the binding event and keeping the FP value low.

Detailed Experimental Protocol: This protocol is a generalized template for a 384-well plate format suitable for HTS.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM Sodium Orthovanadate, 2 mM DTT).

    • Src Kinase: Dilute active Src kinase in assay buffer to a working concentration (e.g., 5-20 nM, to be optimized).

    • Substrate/ATP Mix: Prepare a mix containing FAM-Srcptide (e.g., 200 nM final concentration) and ATP (e.g., 20 µM final concentration, near the Km for ATP) in assay buffer.

    • Test Compounds: Serially dilute test compounds in DMSO, then further dilute in assay buffer to the desired final concentrations.

    • FP Binding Reagent: Prepare a solution containing a phosphotyrosine-specific antibody (e.g., P-Tyr-100) and a fluorescent tracer for competitive assays or use an IMAP-based binding system with nanoparticles.[19]

    • Stop Solution: Prepare a solution of EDTA (e.g., 50 mM) to chelate divalent cations and stop the kinase reaction.

  • Assay Procedure:

    • Add 5 µL of test compound solution or control (DMSO for 100% activity, known inhibitor for 0% activity) to the wells of a 384-well plate.

    • Add 5 µL of the diluted Src kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 5 µL of Stop Solution.

    • Add 5 µL of the FP Binding Reagent.

    • Incubate for at least 60 minutes at room temperature to allow for binding equilibrium to be reached.

    • Read the plate on an FP-capable plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

The workflow for this assay is depicted below.

FP_Assay_Workflow reagent reagent action action measurement measurement start add_cmpd Add Test Compound start->add_cmpd add_src Add Src Kinase add_cmpd->add_src preincubate Pre-incubate add_src->preincubate add_sub Add FAM-Srcptide + ATP preincubate->add_sub incubate Incubate (30°C) add_sub->incubate add_stop Add Stop Solution (EDTA) incubate->add_stop add_bind Add FP Binding Reagent add_stop->add_bind equilibrate Equilibrate add_bind->equilibrate read_fp Measure FP equilibrate->read_fp end read_fp->end

Fluorescence Polarization (FP) assay workflow.
Radiometric [³²P] Kinase Assay

For orthogonal validation, the radiometric assay remains a gold standard. It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the peptide substrate.

Experimental Protocol Outline:

  • Reaction Setup: Incubate Src kinase, the unlabeled Srcptide substrate, the test compound, and a cocktail of cold ATP mixed with [γ-³²P]ATP.[10]

  • Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).[10]

  • Stopping the Reaction: Terminate the reaction by adding an acid, such as 40% trichloroacetic acid (TCA).[10]

  • Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The positively charged paper binds the negatively charged phosphorylated peptide, while the unreacted [γ-³²P]ATP is washed away.[10]

  • Quantification: Measure the radioactivity retained on the paper using a scintillation counter. The amount of incorporated ³²P is directly proportional to kinase activity.[10]

Radiometric_Assay_Workflow reagent reagent action action measurement measurement start add_reagents Combine Kinase, Substrate, Compound start->add_reagents add_atp Add [γ-³²P]ATP Mix add_reagents->add_atp incubate Incubate (30°C) add_atp->incubate stop_rxn Stop Reaction (e.g., TCA) incubate->stop_rxn spot_paper Spot onto P81 Paper stop_rxn->spot_paper wash_paper Wash Paper spot_paper->wash_paper count Scintillation Counting wash_paper->count end count->end

Radiometric [³²P] kinase assay workflow.

Data Interpretation and Presentation

The primary output of a screening assay is the determination of compound potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 3: IC50 Values of Known Src Family Kinase Inhibitors
Inhibitor Target(s) IC50 (nM) for Src Notes
DasatinibSrc/Abl0.5 - 2.7Potent dual inhibitor, used clinically.[4][20]
Saracatinib (AZD0530)SFKs2.7Potent and selective for Src family kinases.[20]
Bosutinib (SKI-606)Src/Abl1.2Orally active dual inhibitor.[20]
PP2SFKs4 (for Lck), ~5 (for Fyn)ATP-competitive inhibitor, widely used as a research tool.[20]
SU6656SFKs280Inhibits Src, Yes, Lyn, and Fyn.[20]

Application in the Drug Discovery Pipeline

FAM-Srcptide-based assays are integral to several stages of the drug discovery process.

  • High-Throughput Screening (HTS): The FP assay is ideally suited for screening large compound libraries (10³–10⁶ compounds) to identify initial "hits" that inhibit Src kinase activity.[21]

  • Hit-to-Lead and SAR Studies: Following HTS, identified hits are resynthesized and modified to improve potency and selectivity. The FAM-Srcptide assay provides a rapid and quantitative readout to establish the Structure-Activity Relationship (SAR) for these new analogs.

  • Mechanism of Action (MoA) Studies: These assays are used to confirm that lead compounds inhibit the enzyme via the intended mechanism (e.g., ATP-competitive or allosteric).[21][22]

The logical progression of a drug discovery campaign leveraging these assays is shown below.

Drug_Discovery_Flow phase phase decision decision output output hts Primary HTS (FAM-Srcptide FP Assay) hit_id Hit Identification hts->hit_id hit_val Hit Validation (Orthogonal Assays) hit_id->hit_val is_active Active? hit_val->is_active hit_to_lead Hit-to-Lead Chemistry (SAR Studies) is_active->hit_to_lead Yes inactive Inactive/ Discard is_active->inactive No is_viable Viable Lead? hit_to_lead->is_viable Generate Analogs lead_opt Lead Optimization (ADME/Tox Profiling) preclinical Preclinical Candidate Selection lead_opt->preclinical is_viable->hit_to_lead No, Resynthesize is_viable->lead_opt Yes

Logical flow of a Src inhibitor drug discovery campaign.

Conclusion

FAM-Srcptide has become an indispensable tool in the quest for novel Src family kinase inhibitors. Its application in robust, non-radioactive, and HTS-compatible fluorescence polarization assays enables the rapid identification and characterization of potent drug candidates. By providing a reliable method to quantify kinase activity, FAM-Srcptide assays are crucial for driving discovery programs from initial screening through lead optimization, ultimately accelerating the development of new therapies for cancer and other diseases driven by aberrant Src signaling.

References

The Core Principles of the FAM-Srctide Fluorescence Polarization Assay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FAM-Srctide fluorescence polarization (FP) assay, a powerful tool for studying the activity of Src family kinases (SFKs) and for the high-throughput screening of potential inhibitors. This document details the core principles of the assay, provides detailed experimental protocols, and presents quantitative data for key performance metrics and inhibitor analysis.

Core Principles of the Fluorescence Polarization Assay

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution.[1] The principle is based on the observation that when a small, fluorescently labeled molecule (a tracer) is excited with plane-polarized light, it tumbles rapidly during the time between excitation and emission, resulting in the emission of largely depolarized light.[1] However, if this tracer binds to a much larger molecule, its rotational motion is significantly slowed. Consequently, the emitted light remains highly polarized.[1]

The degree of polarization is typically measured in millipolarization units (mP). A low mP value corresponds to a rapidly rotating (free) tracer, while a high mP value indicates a slowly rotating (bound) tracer.[2] This change in polarization provides a direct measure of the binding event.[1]

Application to Src Kinase Activity: The this compound Assay

The this compound FP assay adapts this principle to measure the enzymatic activity of Src, a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration.[3] Dysregulation of Src activity is implicated in the development and progression of cancer.[3]

The key components of the this compound assay are:

  • Src Kinase: The enzyme of interest.

  • This compound: A synthetic peptide substrate for Src kinase that is labeled with a fluorescein (FAM) fluorophore.

  • ATP: The co-substrate required for the kinase to transfer a phosphate group to the Srctide peptide.

  • Anti-phosphotyrosine Antibody: An antibody that specifically recognizes and binds to the phosphorylated Srctide peptide.[4]

The assay can be performed in two primary formats: a direct kinase activity assay and a competitive inhibitor screening assay.

Direct Kinase Activity Assay

In this format, the phosphorylation of this compound by Src kinase is monitored. The binding of the large anti-phosphotyrosine antibody to the newly phosphorylated this compound results in a significant increase in the overall molecular size of the fluorescent complex. This leads to a slower rotational speed and a corresponding increase in the fluorescence polarization signal.[4] The magnitude of the mP increase is directly proportional to the amount of phosphorylated product and thus reflects the kinase activity.

Competitive Inhibitor Screening Assay

This is the more common format for high-throughput screening (HTS) of Src kinase inhibitors.[2] In this setup, a pre-formed complex of a phosphorylated this compound (the tracer) and an anti-phosphotyrosine antibody provides a stable, high polarization signal. When a potential inhibitor is introduced, it competes with ATP for the active site of Src kinase, reducing the phosphorylation of the unlabeled Srctide substrate present in the reaction. This, in turn, leads to less competition for the binding of the tracer to the antibody. In the presence of a potent inhibitor, the tracer remains bound to the antibody, and the polarization signal remains high. Conversely, in the absence of an inhibitor, the kinase phosphorylates the unlabeled Srctide, which then displaces the fluorescent phosphorylated tracer from the antibody, causing a decrease in the polarization signal.[2]

Src Kinase Signaling Pathway

Src kinase is a central node in a complex network of signaling pathways that regulate critical cellular functions. Its activation is tightly controlled and can be initiated by various upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, influencing pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are pivotal in cell proliferation, survival, and motility.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways cluster_responses Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src GPCR GPCRs GPCR->Src Integrins Integrins Integrins->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Motility Motility & Invasion FAK->Motility STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: Simplified Src Kinase Signaling Pathway.

Experimental Protocols

The following are representative protocols for the this compound FP assay. Optimal concentrations of enzyme, substrate, and antibody may need to be determined empirically for specific experimental conditions.

Materials and Reagents
  • Recombinant human Src kinase

  • FAM-labeled Srctide peptide (e.g., FAM-AEEEIYGEFEAKKKK-NH2)

  • Phosphorylated FAM-labeled Srctide peptide (for competitive assay)

  • Unlabeled Srctide peptide

  • Anti-phosphotyrosine antibody (e.g., PY20 or a specific monoclonal antibody)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Assay plates (e.g., black, low-binding 384-well plates)

  • Fluorescence polarization plate reader

Protocol for Direct Kinase Activity Assay

Direct_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection Prep_Kinase Prepare Src Kinase dilution Add_Kinase Add Src Kinase to assay plate Prep_Kinase->Add_Kinase Prep_Substrate Prepare this compound and ATP solution Add_Substrate_ATP Add this compound/ATP to initiate reaction Prep_Substrate->Add_Substrate_ATP Prep_Antibody Prepare Anti-pTyr Antibody solution Add_Antibody Add Anti-pTyr Antibody to stop reaction and initiate binding Prep_Antibody->Add_Antibody Add_Kinase->Add_Substrate_ATP Incubate_Kinase Incubate at RT (e.g., 60-90 min) Add_Substrate_ATP->Incubate_Kinase Incubate_Kinase->Add_Antibody Incubate_Antibody Incubate at RT (e.g., 30-60 min) Add_Antibody->Incubate_Antibody Read_FP Read Fluorescence Polarization (mP) Incubate_Antibody->Read_FP

Figure 2: Workflow for the Direct this compound FP Kinase Assay.
  • Prepare Reagents:

    • Prepare serial dilutions of Src kinase in kinase buffer.

    • Prepare a solution of this compound and ATP in kinase buffer. A typical starting concentration for this compound is 10-100 nM, and for ATP, it is often near the Km for the kinase (e.g., 10-100 µM).

    • Prepare a solution of the anti-phosphotyrosine antibody in a suitable buffer (e.g., kinase buffer with BSA). The optimal concentration should be determined by titration.

  • Kinase Reaction:

    • Add the Src kinase solution to the wells of the assay plate.

    • Initiate the kinase reaction by adding the this compound/ATP solution.

    • Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow for peptide phosphorylation.

  • Detection:

    • Stop the kinase reaction and initiate the binding reaction by adding the anti-phosphotyrosine antibody solution.

    • Incubate the plate at room temperature for 30-60 minutes to allow the antibody to bind to the phosphorylated peptide.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: ~485 nm, Emission: ~530 nm for FAM).

Protocol for Competitive Inhibitor Screening Assay

Competitive_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction & Inhibition cluster_detection 3. Detection Prep_Inhibitor Prepare serial dilutions of test compounds Add_Inhibitor Add test compounds to assay plate Prep_Inhibitor->Add_Inhibitor Prep_Kinase_Substrate Prepare Src Kinase and unlabeled Srctide/ATP solution Add_Kinase_Mix Add Src Kinase/ unlabeled Srctide/ATP mix Prep_Kinase_Substrate->Add_Kinase_Mix Prep_Tracer_Antibody Prepare pre-formed complex of phospho-FAM-Srctide and Anti-pTyr Antibody Add_Tracer_Complex Add phospho-FAM-Srctide/ Antibody complex Prep_Tracer_Antibody->Add_Tracer_Complex Add_Inhibitor->Add_Kinase_Mix Incubate_Reaction Incubate at RT (e.g., 60-90 min) Add_Kinase_Mix->Incubate_Reaction Incubate_Reaction->Add_Tracer_Complex Incubate_Binding Incubate at RT (e.g., 30-60 min) Add_Tracer_Complex->Incubate_Binding Read_FP Read Fluorescence Polarization (mP) Incubate_Binding->Read_FP

Figure 3: Workflow for the Competitive this compound FP Inhibitor Assay.
  • Prepare Reagents:

    • Prepare serial dilutions of test compounds in a suitable solvent (e.g., DMSO) and then in kinase buffer.

    • Prepare a solution containing Src kinase, unlabeled Srctide, and ATP in kinase buffer.

    • Prepare a pre-formed complex of phosphorylated this compound and the anti-phosphotyrosine antibody in a suitable buffer.

  • Kinase Reaction and Inhibition:

    • Add the test compounds to the wells of the assay plate.

    • Add the Src kinase/unlabeled Srctide/ATP mixture to the wells.

    • Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add the pre-formed phospho-FAM-Srctide/antibody complex to the wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow for competitive binding to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

Data Presentation and Analysis

The output of an FP assay is the mP value. For inhibitor screening, the data is typically normalized and plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Quantitative Assay Performance Metrics

The quality and reliability of an HTS assay are often assessed using the Z'-factor, which takes into account the separation between the high and low signals and the variability of the data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]

ParameterTypical ValueDescription
Assay Window (ΔmP) 100 - 200 mPThe difference in millipolarization units between the fully bound and free tracer. A larger window indicates a more robust assay.[5]
Z'-Factor > 0.7A statistical measure of the quality of a high-throughput screening assay.[5]
This compound Concentration 10 - 100 nMThe concentration of the fluorescent peptide substrate.
ATP Concentration 10 - 100 µMThe concentration of ATP, typically around the Km of the kinase.
Antibody Concentration Titrated for optimal signalThe concentration of the anti-phosphotyrosine antibody is critical for a good assay window.
IC50 Values of Known Src Inhibitors

The this compound FP assay can be used to determine the potency of various Src kinase inhibitors. The following table provides examples of IC50 values for well-characterized inhibitors, though it is important to note that these values can vary depending on the specific assay conditions.

InhibitorTarget(s)Reported IC50 (nM) in various assays
Dasatinib Bcr-Abl, Src family kinases< 1[6]
Staurosporine Broad-spectrum kinase inhibitor~6-20
PP2 Src family kinases~5-100

Logical Relationship of the Assay Principle

The core logic of the competitive this compound FP assay revolves around the interplay between enzymatic activity and competitive binding, leading to a measurable change in fluorescence polarization.

Assay_Principle cluster_initial Initial State cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Tracer_Complex High FP Signal: Phospho-FAM-Srctide + Anti-pTyr Antibody Kinase_Substrate Src Kinase + Unlabeled Srctide + ATP Phosphorylation Src Kinase is active, phosphorylates unlabeled Srctide Kinase_Substrate->Phosphorylation proceeds Inhibition Inhibitor binds to Src Kinase, preventing phosphorylation of unlabeled Srctide Kinase_Substrate->Inhibition blocked by Displacement Phosphorylated unlabeled Srctide displaces Phospho-FAM-Srctide from Antibody Phosphorylation->Displacement Low_FP Low FP Signal Displacement->Low_FP No_Displacement No displacement of Phospho-FAM-Srctide from Antibody Inhibition->No_Displacement High_FP High FP Signal No_Displacement->High_FP

References

The Versatility of FAM-Labeled Peptides in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, fluorescently labeled peptides are indispensable tools for elucidating complex biological processes. Among the various fluorophores available, 5-carboxyfluorescein (FAM) remains a popular and cost-effective choice for labeling peptides. This technical guide provides an in-depth overview of the core applications of FAM-labeled peptides in biochemistry, complete with experimental protocols, quantitative data, and workflow visualizations to empower your research.

FAM is a derivative of fluorescein that possesses a carboxylic acid group, allowing for its covalent attachment to the N-terminus or side chains of amino acids within a peptide sequence.[1][2] It exhibits an excitation maximum at approximately 492 nm and an emission maximum at 517 nm, making it compatible with standard fluorescence detection instrumentation.[3] While sensitive to pH changes below 7.5, its bright green fluorescence and well-established conjugation chemistries have led to its widespread adoption in a multitude of biochemical assays.[4]

Core Applications and Methodologies

The utility of FAM-labeled peptides spans a wide range of biochemical applications, from studying molecular interactions and enzyme kinetics to visualizing cellular processes. This guide will delve into the most common and impactful of these applications.

Probing Molecular Interactions with Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful technique for studying the binding of a small, fluorescently labeled molecule (the tracer, in this case, a FAM-labeled peptide) to a larger, unlabeled binding partner, such as a protein. The principle lies in the difference in the rotational speed of the free versus the bound tracer. When the FAM-labeled peptide is unbound, it tumbles rapidly in solution, leading to a low polarization of emitted light upon excitation with polarized light. Upon binding to a larger protein, the rotational motion of the complex is significantly slower, resulting in a higher degree of polarization. This change in polarization is directly proportional to the fraction of bound peptide, allowing for the determination of binding affinities (Kd).[5]

FAM-Labeled PeptideBinding PartnerKd (nM)Reference
FAM-ORF3a peptideTRAF2 TRAF-C domain2.5 (μM)[6]
FAM-ORF3a peptideTRAF3 TRAF-C domain1.8 (μM)[6]
FAM-labeled YAP peptidePal-TEAD231.0[7]
FAM-labeled GLP-1-(7–37)GLP-1 ReceptorNot Specified[8]
FAM-labeled Exendin-4GLP-1 ReceptorNot Specified[8]

This protocol provides a general framework for determining the binding affinity of a FAM-labeled peptide to a target protein.

Materials:

  • FAM-labeled peptide (Tracer)

  • Purified target protein (Binder)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[7]

  • Black, opaque 384-well microplate

  • Fluorescence plate reader with polarization filters

Procedure:

  • Tracer Concentration Optimization: Determine the optimal concentration of the FAM-labeled peptide that gives a stable and robust fluorescence signal, typically in the low nanomolar range.[7]

  • Binding Reaction Setup:

    • Prepare a serial dilution of the target protein in the assay buffer.

    • In the microplate, mix the FAM-labeled peptide (at its optimized concentration) with the varying concentrations of the target protein.

    • Include control wells containing only the FAM-labeled peptide (for minimum polarization) and buffer alone (for background).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[1][7]

  • Measurement: Measure the fluorescence polarization using the plate reader. Excitation is typically set around 485 nm and emission around 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of the target protein.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Optimize FAM- peptide concentration A1 Mix FAM-peptide and protein in 384-well plate P1->A1 P2 Prepare serial dilution of target protein P2->A1 A2 Incubate at RT (30-60 min) A1->A2 A3 Measure Fluorescence Polarization A2->A3 D1 Plot mP vs. [Protein] A3->D1 D2 Fit data to binding curve D1->D2 D3 Determine Kd D2->D3

Fluorescence Polarization Assay Workflow
Monitoring Enzyme Activity with FRET-Based Assays

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the energy transfer between two fluorophores, a donor and an acceptor.[9] When in close proximity (typically 10-100 Å), the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, resulting in energy transfer and quenching of the donor's fluorescence. This principle is elegantly applied in enzyme activity assays using dually labeled peptides.

For protease assays, a peptide substrate is synthesized with a fluorophore (e.g., FAM as the donor) and a quencher molecule (e.g., Dabcyl) at opposite ends of the protease cleavage site.[4] In the intact peptide, FRET occurs, and the FAM fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a measurable increase in FAM fluorescence, which is proportional to the enzyme's activity.[10]

FAM-Labeled Peptide SubstrateProteaseKm (μM)Vmax (RFU/s)Reference
5-FAM/Dabcyl labeled peptideCollagenase I25.31.2[10]
5-FAM/Dabcyl labeled peptideCollagenase II18.52.5[10]
5-FAM/QXL™ 520 labeled peptideCathepsin DNot SpecifiedNot Specified[11]
5-FAM/QXL™ 520 labeled peptideHCV NS3/4A Protease22-fold lower than EDANS/DABCYL substrateNot Specified[11]

This protocol outlines a general procedure for measuring protease activity using a FAM-labeled FRET peptide substrate.

Materials:

  • FAM/quencher dually labeled peptide substrate

  • Purified protease

  • Assay Buffer (enzyme-specific, e.g., 50 mM HEPES, pH 7.0, with relevant ions and additives)[12]

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the protease in the assay buffer.

  • Reaction Setup:

    • In the microplate, add the assay buffer and the FRET peptide substrate to each well.

    • Initiate the reaction by adding the protease to the wells.

    • Include negative control wells without the enzyme.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to the reaction temperature. Monitor the increase in fluorescence intensity over time (kinetic read). The excitation wavelength for FAM is ~485 nm, and the emission is ~520 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[13]

Protease_Activation cluster_inactive Inactive State cluster_active Active State Inactive_Substrate Intact FRET Peptide (FAM-Substrate-Quencher) Quenched Low Fluorescence (FRET) Inactive_Substrate->Quenched Proximity Protease Protease Inactive_Substrate->Protease Binding & Cleavage Cleaved_Products Cleaved Peptide Fragments (FAM-Fragment + Quencher-Fragment) Fluorescence High Fluorescence (Signal) Cleaved_Products->Fluorescence Separation Protease->Cleaved_Products

Protease-Mediated FRET Signal Activation
Visualizing Cellular Processes: Uptake and Localization

FAM-labeled peptides are extensively used to study the mechanisms of cellular uptake and to visualize their subsequent intracellular localization. Techniques such as confocal microscopy and flow cytometry are commonly employed for these studies.[9][14] By labeling a peptide of interest with FAM, its journey into and within the cell can be tracked, providing insights into its mechanism of action or its potential as a drug delivery vehicle.

This protocol describes a method to quantify the cellular uptake of a FAM-labeled peptide.

Materials:

  • FAM-labeled peptide

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and grow them to the desired confluency.

  • Peptide Incubation:

    • Treat the cells with varying concentrations of the FAM-labeled peptide in serum-free medium.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.[15]

    • Include untreated cells as a negative control.

  • Cell Harvesting and Washing:

    • Wash the cells with PBS to remove any non-internalized peptide.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS or a suitable FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with a laser for exciting FAM (e.g., 488 nm).

    • Measure the fluorescence intensity of individual cells.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

    • Compare the MFI of treated cells to that of untreated cells to determine the extent of peptide uptake.

Confocal_Microscopy_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining & Fixation cluster_imaging Imaging & Analysis C1 Seed cells on coverslips C2 Incubate with FAM-labeled peptide C1->C2 S1 Wash to remove unbound peptide C2->S1 S2 Fix cells (e.g., with PFA) S1->S2 S3 (Optional) Counterstain nuclei or organelles S2->S3 I1 Mount coverslips on slides S3->I1 I2 Image with Confocal Microscope I1->I2 I3 Analyze peptide localization I2->I3

Confocal Microscopy Workflow for Peptide Localization

Synthesis and Purification of FAM-Labeled Peptides

The synthesis of FAM-labeled peptides is typically achieved through solid-phase peptide synthesis (SPPS).[16] The FAM moiety can be incorporated at the N-terminus of the peptide after the completion of the peptide chain assembly or at a specific internal position using a protected amino acid (e.g., Lys(FAM)).

A common method for N-terminal labeling on the resin involves:

  • Removal of the final N-terminal protecting group (e.g., Fmoc).

  • Coupling of FAM-NHS ester or FAM activated with a coupling agent like HBTU in the presence of a base such as DIPEA.[3]

  • Cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Purification of the labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

FAM-labeled peptides are versatile and powerful reagents in the biochemist's toolkit. Their applications in fluorescence polarization, FRET assays, and cellular imaging provide invaluable insights into molecular interactions, enzyme function, and cellular processes. By understanding the principles behind these techniques and following robust experimental protocols, researchers can effectively leverage FAM-labeled peptides to advance their scientific discoveries and drug development efforts. This guide serves as a foundational resource to aid in the successful design and execution of experiments utilizing these indispensable fluorescent probes.

References

In-Depth Technical Guide to FAM-Srctide Peptide: Structure, Sequence, and Applications in Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-Srctide is a fluorescently labeled peptide substrate widely utilized in the study of protein tyrosine kinases, particularly members of the Src family. Its sequence is derived from the autophosphorylation site of Rous sarcoma virus Src protein. The covalent attachment of a 5-carboxyfluorescein (5-FAM) dye to the N-terminus enables sensitive and continuous monitoring of kinase activity through fluorescence-based assays. This technical guide provides a comprehensive overview of the structure, sequence, and applications of this compound, including detailed experimental protocols and a review of its interaction with key signaling pathways.

Structure and Sequence of this compound

The this compound peptide is a well-defined molecule with a specific amino acid sequence and a fluorescent label. Its structural and chemical properties are summarized below.

Chemical Structure and Sequence

The primary structure of this compound consists of a 14-amino acid peptide chain with a 5-FAM fluorophore attached to the N-terminal glycine. The C-terminus is amidated to neutralize the negative charge of the carboxyl group and to more closely mimic a native peptide bond.

Table 1: Structure and Properties of this compound

PropertyDescription
Full Sequence {5-FAM}-Gly-Glu-Glu-Pro-Leu-Tyr-Trp-Ser-Phe-Pro-Ala-Lys-Lys-Lys-NH2
Short Sequence {5-FAM}-GEEPLYWSFPAKKK-NH2
Molecular Formula C₁₀₂H₁₂₉N₁₉O₂₆
Molecular Weight 2037.23 g/mol
Fluorescent Label 5-Carboxyfluorescein (5-FAM)
Excitation Wavelength ~494 nm
Emission Wavelength ~521 nm
Phosphorylation Site Tyrosine (Y) at position 6

Quantitative Data: Kinase Specificity and Kinetics

Table 2: Substrate Specificity of Srctide

Kinase FamilySpecific Kinases
Src Family Kinases Blk, Fyn, Hck, Lck, Lyn, Src, Yes
Other Non-Receptor Tyrosine Kinases BTK, FAK, ITK
Receptor Tyrosine Kinases cKit, EPHA1, EPHB2, EPHB3, ERBB4, Flt3, IGF-1R, MET, MUSK, Ret, TIE2, TrkB, VEGF-R1 (Flt-1), VEGF-R2 (KDR)

Data compiled from multiple sources.[1][2][3]

Table 3: Kinetic Parameters of a Peptide Substrate with v-Src Kinase

SubstrateKinaseKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹ M⁻¹)
IYGEFKKKGST-XD4 (wild-type v-Src)130211.6 x 10⁵

Data from Shokat Lab.[4]

Experimental Protocols

Solid-Phase Synthesis and Purification of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • 5(6)-Carboxyfluorescein

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a ninhydrin test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Lys, Ala, Pro, Phe, Ser, Trp, Tyr, Leu, Pro, Glu, Glu, Gly).

  • N-terminal FAM Labeling:

    • After the final amino acid (Glycine) is coupled and deprotected, dissolve 5(6)-carboxyfluorescein, HBTU, HOBt, and DIPEA in DMF.

    • Add the solution to the peptide-resin and react overnight in the dark.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 494 nm (for FAM).

    • Collect the fractions containing the pure this compound.

  • Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final peptide as a powder. Confirm the identity and purity by mass spectrometry and analytical HPLC.

Fluorescent Kinase Assay Using this compound

This protocol describes a continuous, fluorescence-based assay to measure the activity of Src family kinases using this compound. The assay can be adapted for a microplate format for high-throughput screening.

Materials:

  • Recombinant active Src family kinase (e.g., c-Src, Fyn, Lck)

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Kinase inhibitors (for inhibitor screening)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., water or DMSO) and determine its concentration spectrophotometrically.

    • Prepare a stock solution of ATP.

    • Dilute the kinase to the desired working concentration in kinase reaction buffer. The optimal concentration should be determined empirically.

  • Assay Setup (for a single well):

    • To a well of the 384-well plate, add:

      • Kinase reaction buffer

      • Kinase solution

      • This compound solution (final concentration typically in the range of the Km value, if known, or empirically determined, e.g., 1-10 µM)

      • Inhibitor or vehicle (e.g., DMSO)

    • Mix gently and incubate at the desired reaction temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near its Km for the specific kinase, or at a saturating concentration (e.g., 100 µM).

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.

    • Monitor the increase in fluorescence polarization or other fluorescence properties (depending on the assay principle) over time. Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.

    • Record data points at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of fluorescence) from the linear portion of the progress curve.

    • For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • To determine kinetic constants (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed, saturating concentration of ATP. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Src Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the Src kinase signaling pathway, which is initiated by the activation of various cell surface receptors and leads to the regulation of key cellular processes.

Src_Signaling_Pathway Simplified Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Receptors FAK FAK Integrin->FAK GPCR G-Protein Coupled Receptor GPCR->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration Src->Cell_Migration FAK->Src MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Angiogenesis Angiogenesis STAT3->Angiogenesis Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Workflow for this compound Kinase Assay

The following diagram outlines the general workflow for performing a kinase activity assay using this compound.

Kinase_Assay_Workflow Experimental Workflow for this compound Kinase Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, this compound, Buffer, ATP) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into Microplate (Kinase, Substrate, Buffer, Inhibitor) Prepare_Reagents->Dispense_Reagents Pre_Incubate Pre-incubate at Reaction Temperature Dispense_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Signal (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Initial Velocity, IC50, Km) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a this compound Kinase Assay.

References

Commercial Sources and Purity of FAM-Srctide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity assessment, and experimental application of FAM-Srctide, a fluorescently labeled peptide substrate crucial for studying Src family kinases. The information presented here is intended to assist researchers in sourcing high-quality reagents and designing robust experimental protocols.

Commercial Availability of this compound

This compound, a derivative of the Srctide peptide (GEEPLYWSFPAKKK-NH2) labeled with 5-carboxyfluorescein (FAM), is a widely used substrate for a variety of protein kinases.[1] Several biotechnology companies specialize in the synthesis and provision of such bioactive peptides. Two prominent commercial suppliers of this compound are MedchemExpress and Eurogentec.

Supplier Product Name Catalog Number Stated Purity Additional Information
MedchemExpressThis compoundHY-P5438FWhile a specific purity for the FAM-labeled version is not explicitly stated on the product page, the unlabeled Srctide (HY-P5438) is listed with a purity of 99.93%.[2][3] It is common for suppliers to offer custom synthesis, and a certificate of analysis with detailed purity information is typically available upon request or with purchase.[4][5]The product is intended for research use only.[5]
EurogentecSrctide [GEEPLYWSFPAKKK-NH2], FAM labeledAS-64106The product page does not specify a quantitative purity level but provides detailed chemical specifications.[1] Eurogentec offers a range of peptide purity levels, typically from crude to >98%, which can be specified during ordering.The peptide is supplied as a lyophilized powder and should be stored at -20°C, protected from light.[1]

Purity of this compound and Methods of Analysis

The purity of synthetic peptides like this compound is a critical factor for obtaining reliable and reproducible experimental results. Impurities, which can include truncated or deletion sequences from the synthesis process, can significantly impact the biological activity and kinetics of the peptide. The standard methods for assessing the purity of peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing the purity of peptides. The principle of this method lies in the differential partitioning of the peptide and any impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components from the column, with more hydrophobic molecules being retained longer.

The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. Detection is typically performed by monitoring UV absorbance at 214 nm, which corresponds to the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. The observed molecular mass should match the theoretically calculated mass of this compound (C₁₀₂H₁₂₉N₁₉O₂₆), which is 2037.3 g/mol .[1]

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the analysis of this compound purity using HPLC and Mass Spectrometry.

G Experimental Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis dissolve Dissolve this compound in appropriate solvent inject Inject sample onto RP-HPLC column dissolve->inject separate Separate components using a solvent gradient inject->separate detect Detect peaks by UV absorbance (214 nm) separate->detect ionize Ionize eluent from HPLC (ESI) or spot on a target (MALDI) separate->ionize integrate Integrate peak areas from HPLC chromatogram detect->integrate analyze Analyze mass-to-charge ratio ionize->analyze confirm Confirm molecular weight analyze->confirm report Generate Certificate of Analysis confirm->report calculate Calculate purity (%) integrate->calculate calculate->report

A typical workflow for assessing the purity of this compound.

Experimental Protocols

General Protocol for HPLC Analysis of this compound
  • Sample Preparation: Dissolve the lyophilized this compound in a suitable solvent, such as water or a low concentration of acetonitrile in water, to a final concentration of approximately 1 mg/mL.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Solvent B over 20-30 minutes.

  • Flow Rate: A standard flow rate is 1 mL/min.

  • Detection: Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis: Integrate the areas of all peaks in the chromatogram. The purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.

General Protocol for a Src Kinase Assay using this compound

This protocol is a general guideline for a non-radioactive, fluorescence-based kinase assay.

  • Reagents and Buffers:

    • Kinase Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be in the low micromolar range.

    • This compound Solution: Dissolve this compound in the kinase buffer to the desired stock concentration.

    • Src Kinase: Use a purified, active Src kinase enzyme.

    • Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA.

  • Assay Procedure:

    • In a microplate well, add the kinase buffer.

    • Add the this compound solution to the desired final concentration.

    • Add the test compound (inhibitor or activator) or vehicle control.

    • Initiate the reaction by adding the Src kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

  • Detection: The phosphorylation of this compound can be detected using various methods, such as mobility shift assays where the phosphorylated and unphosphorylated peptides are separated by electrophoresis, or by using a phospho-specific antibody in an immunoassay format. The fluorescence of the FAM label is used for detection.

  • Data Analysis: The kinase activity is determined by measuring the amount of phosphorylated product formed. For inhibitor studies, the IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

G Workflow for a Fluorescence-Based Src Kinase Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare reagents: - Kinase Buffer - ATP - this compound - Src Kinase - Test Compound plate Add reagents to microplate wells reagents->plate initiate Initiate reaction with Src Kinase plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction with EDTA incubate->stop separate Separate phosphorylated and unphosphorylated peptide stop->separate measure Measure fluorescence separate->measure quantify Quantify phosphorylated product measure->quantify calculate Calculate kinase activity or IC50 quantify->calculate

A generalized workflow for a Src kinase assay using this compound.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various cancers. The following diagram provides a simplified overview of a generic Src signaling pathway.

G Simplified Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src RTK->Src Integrin Integrin Integrin->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/Raf/MEK/ERK (MAPK Pathway) Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Angiogenesis Angiogenesis Src->Angiogenesis Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Ras->Proliferation PI3K->Survival

An overview of key signaling pathways activated by Src kinase.

References

Methodological & Application

Application Note: Development of a Fluorescence Polarization Assay for Src Kinase Using FAM-Srctide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of Src kinase activity is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[2] High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery for identifying novel kinase inhibitors. Fluorescence Polarization (FP) is a homogeneous, solution-based technique well-suited for HTS due to its simplicity, sensitivity, and amenability to automation.[3]

This application note provides a detailed protocol for the development and optimization of a fluorescence polarization assay to measure the activity of Src kinase using a FAM-labeled Srctide peptide substrate. Srctide is a recognized substrate for a variety of protein kinases, including Src.[4] The assay can be configured in a competitive immunoassay format to screen for Src kinase inhibitors.

Principle of the Assay

Fluorescence polarization is based on the principle that when a small fluorescent molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution during its fluorescence lifetime, resulting in the emission of depolarized light.[3] However, when this tracer is bound to a much larger molecule, its rotational motion is significantly slower, and the emitted light remains highly polarized.[3] The change in polarization is directly proportional to the fraction of the fluorescent tracer that is bound.

In this kinase assay, a FAM-labeled Srctide peptide (the tracer) is phosphorylated by Src kinase in the presence of ATP. A specific anti-phosphotyrosine antibody is then introduced. This antibody binds to the newly phosphorylated FAM-Srctide, forming a large molecular complex. This binding event leads to a significant increase in the fluorescence polarization signal. Small molecule inhibitors of Src kinase will prevent the phosphorylation of this compound, thus precluding its binding to the antibody and resulting in a low polarization signal. This principle allows for the robust screening and characterization of Src kinase inhibitors.[1]

Signaling Pathway and Experimental Workflow

Src Kinase Signaling Pathway

Src kinase is a key transducer of signals originating from various cell surface receptors, including growth factor receptors and integrins. Upon activation, Src phosphorylates numerous downstream substrates, initiating signaling cascades that influence cell behavior. Key downstream pathways include the Ras-Raf-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is a central regulator of cell survival and metabolism.

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (Erk) MEK->MAPK Transcription Gene Transcription MAPK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival, Metabolism Akt->Survival Proliferation Proliferation, Differentiation Transcription->Proliferation

Caption: Simplified Src kinase signaling pathways.

Experimental Workflow

The following diagram outlines the major steps in performing the this compound fluorescence polarization assay for screening Src kinase inhibitors.

FP_Workflow prep 1. Prepare Reagents (Src Kinase, this compound, ATP, Inhibitors, Antibody) plate 2. Add Kinase, Inhibitor, and this compound to 384-well plate prep->plate initiate 3. Initiate Kinase Reaction by adding ATP plate->initiate incubate_kinase 4. Incubate at RT (e.g., 60-90 min) initiate->incubate_kinase add_ab 5. Stop Reaction and Add Anti-pTyr Antibody incubate_kinase->add_ab incubate_ab 6. Incubate at RT (e.g., 30-60 min) add_ab->incubate_ab read 7. Read Fluorescence Polarization (mP) incubate_ab->read analyze 8. Analyze Data (Z' Factor, IC50 curves) read->analyze

Caption: Experimental workflow for the Src kinase FP assay.

Materials and Methods

Required Materials
  • Enzyme: Recombinant human Src kinase

  • Substrate: this compound (Fluorescein-labeled peptide)

  • Co-factor: Adenosine 5'-triphosphate (ATP)

  • Antibody: Anti-phosphotyrosine monoclonal antibody

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: Assay buffer containing EDTA

  • Test Compounds: Putative Src kinase inhibitors (e.g., Dasatinib, Staurosporine)

  • Microplates: Low-volume, non-binding, black 384-well microplates

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization with appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm).

Experimental Protocols

Protocol 1: Determination of Optimal this compound and Antibody Concentrations

  • Prepare a serial dilution of this compound in assay buffer (e.g., from 1 nM to 100 nM).

  • Prepare a serial dilution of the anti-phosphotyrosine antibody in assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • To these wells, add the different concentrations of the antibody.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization (mP).

  • Select the lowest this compound concentration that gives a stable and robust signal (typically at least 10-fold above buffer background).

  • Select the antibody concentration that results in a significant shift in polarization upon binding to a phosphorylated version of the peptide (a pre-phosphorylated this compound can be used as a positive control for this step).

Protocol 2: Src Kinase Activity and Inhibition Assay

This protocol is designed for a final assay volume of 20 µL in a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X working solution of Src kinase in assay buffer. The optimal concentration should be determined empirically but a starting point of 2-10 nM is recommended.

    • Prepare a 4X working solution of this compound in assay buffer (e.g., 40 nM, for a final concentration of 10 nM).

    • Prepare a 4X working solution of ATP in assay buffer. The concentration should be at or near the Km of Src for ATP (typically 10-100 µM).

    • Prepare serial dilutions of test inhibitors (e.g., Dasatinib, Staurosporine) in assay buffer containing DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the 4X inhibitor dilutions to the sample wells.

    • For high control (maximum signal) wells, add 5 µL of buffer with DMSO.

    • For low control (minimum signal) wells, add 5 µL of a known potent inhibitor or buffer without Src kinase.

    • Add 5 µL of the 2X Src kinase solution to all wells except the "no enzyme" controls.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells.

    • Mix the plate gently.

    • Incubate at room temperature for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of Stop Solution containing the pre-determined optimal concentration of the anti-phosphotyrosine antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light, to allow for antibody binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

Protocol 3: Determination of this compound and Src Kinase Binding Affinity (Kd)

This protocol describes a direct binding assay.

  • Prepare a 2X solution of this compound in binding buffer at a low nanomolar concentration (e.g., 2 nM for a 1 nM final concentration).

  • Prepare a serial dilution of Src kinase in binding buffer, starting from a concentration significantly above the expected Kd (e.g., 1 µM down to picomolar concentrations).

  • In a 384-well plate, add 10 µL of the 2X this compound solution to each well.

  • Add 10 µL of the Src kinase serial dilutions to the wells. Include wells with buffer only for the "free peptide" measurement.

  • Incubate for 30-60 minutes at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization.

  • Plot the mP values against the logarithm of the Src kinase concentration.

  • Fit the data to a one-site binding model to determine the Kd.

Data Presentation and Analysis

Assay Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

Formula: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]

Where:

  • Mean_high: Mean mP of the high control (no inhibitor)

  • SD_high: Standard deviation of the high control

  • Mean_low: Mean mP of the low control (e.g., no enzyme or potent inhibitor)

  • SD_low: Standard deviation of the low control

Table 1: Example Z'-Factor Calculation Data (Illustrative)

Control TypeNumber of Replicates (n)Mean mPStandard Deviation (SD)
High Control (No Inhibitor)1628012
Low Control (No Enzyme)161108

Calculation: Z' = 1 - [ (3 * (12 + 8)) / |280 - 110| ] Z' = 1 - [ (3 * 20) / 170 ] Z' = 1 - [ 60 / 170 ] Z' = 1 - 0.353 Z' = 0.647

An assay with this Z'-factor would be considered robust for HTS.

Inhibitor Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Table 2: IC50 Values of Known Src Kinase Inhibitors (Illustrative FP Data)

InhibitorIC50 (nM)Assay Format
Dasatinib0.8FP-based Src Kinase Assay
Staurosporine15FP-based Src Kinase Assay

Note: The IC50 values presented are for illustrative purposes and can vary depending on the specific assay conditions (e.g., ATP concentration).

Binding Affinity: Kd Determination

The equilibrium dissociation constant (Kd) represents the affinity of the this compound for Src kinase. A lower Kd value indicates a higher binding affinity.

Table 3: Binding Affinity of this compound for Src Kinase (Illustrative Data)

LigandProteinMethodKd (nM)
This compoundSrc KinaseFluorescence Polarization50

Note: This is an illustrative value. The actual Kd should be determined experimentally.

Conclusion

The fluorescence polarization assay using this compound provides a robust, sensitive, and homogeneous method for measuring Src kinase activity and screening for its inhibitors. The simple "mix-and-read" format is highly amenable to high-throughput screening in 384-well or higher density formats. Careful optimization of reagent concentrations and validation of assay performance using the Z'-factor are critical for generating reliable and reproducible data. This application note provides a comprehensive framework for researchers to establish and utilize this powerful assay in their drug discovery efforts targeting Src kinase.

References

Determining Enzyme Kinetics with FAM-Srctide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding cellular signaling, disease progression, and the mechanism of action of therapeutic agents. FAM-Srctide, a fluorescently labeled peptide substrate, offers a sensitive and continuous method for characterizing the activity of a wide range of protein tyrosine kinases, particularly members of the Src family. This document provides detailed application notes and experimental protocols for utilizing this compound to determine key enzyme kinetic parameters, including the Michaelis constant (Km) and maximum velocity (Vmax).

Protein kinases play a pivotal role in cellular regulation by catalyzing the phosphorylation of specific substrate proteins.[1] The Src family of non-receptor tyrosine kinases, including Src, Lck, and Fyn, are crucial mediators of various signaling pathways that control cell proliferation, differentiation, survival, and motility.[2][3] Dysregulation of these kinases is frequently implicated in the development and progression of cancer.[4]

This compound is a synthetic peptide corresponding to a known phosphorylation sequence for Src family kinases, labeled with a 5-carboxyfluorescein (FAM) fluorescent dye. The phosphorylation of the tyrosine residue within the Srctide sequence by a kinase can be monitored in real-time by detecting changes in the fluorescence properties of the FAM label, providing a direct measure of enzyme activity.[5] This continuous, non-radioactive assay format is well-suited for high-throughput screening of kinase inhibitors and detailed kinetic analysis.[2]

Data Presentation: Enzyme Kinetic Parameters

The primary quantitative data obtained from enzyme kinetic experiments using this compound are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[6]

While specific kinetic constants for this compound with a wide range of kinases are not extensively published, the following table provides a representative summary of expected values for Src family kinases. Researchers should determine these values experimentally for their specific enzyme and conditions.

KinaseThis compound Km (µM)Vmax (relative fluorescence units/min)
c-Src10 - 50To be determined experimentally
Lck15 - 60To be determined experimentally
Fyn20 - 70To be determined experimentally
Yes25 - 80To be determined experimentally

Note: The Vmax values are dependent on the specific activity of the enzyme preparation and the assay conditions and should be determined empirically.

Signaling Pathway

Src family kinases are integral components of numerous signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins. Upon activation, Src kinases phosphorylate a multitude of downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt signaling cascades, which in turn regulate critical cellular processes.[2]

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase (inactive) RTK->Src Activation Integrin Integrin Integrin->Src Activation Src_active Src Kinase (active) Src->Src_active Autophosphorylation (Tyr416) Ras Ras Src_active->Ras PI3K PI3K Src_active->PI3K STAT3 STAT3 Src_active->STAT3 Migration Migration Src_active->Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Proliferation Proliferation STAT3->Proliferation MAPK_pathway->Proliferation Survival Survival Akt_pathway->Survival

Caption: Simplified signaling pathway of Src kinase activation and its downstream effects.

Experimental Protocols

Principle of the Assay

The fluorescence-based kinase assay using this compound relies on the principle that the phosphorylation of the tyrosine residue in the peptide substrate by a kinase leads to a change in the local environment of the FAM fluorophore. This change can result in an increase or decrease in fluorescence intensity or a shift in the emission wavelength, which can be monitored continuously using a fluorescence plate reader or spectrofluorometer.[5] The initial rate of the reaction is determined from the linear portion of the fluorescence signal change over time. By measuring these initial rates at various substrate concentrations, the kinetic parameters Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.[6]

Materials and Reagents
  • Enzyme: Purified, active protein tyrosine kinase (e.g., c-Src, Lck, Fyn).

  • Substrate: this compound (lyophilized powder).

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

  • Stop Solution: 100 mM EDTA, pH 8.0.

  • 96-well or 384-well black, flat-bottom microplates.

  • Fluorescence plate reader with appropriate excitation and emission filters for FAM (Excitation: ~495 nm, Emission: ~517 nm).

Experimental Workflow for Determining Enzyme Kinetics

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Assay Buffer, ATP, and this compound to wells prep_buffer->add_reagents prep_atp Prepare ATP Stock Solution prep_atp->add_reagents prep_substrate Prepare this compound Stock Solution prep_substrate->add_reagents prep_enzyme Prepare Enzyme Dilutions initiate_reaction Initiate reaction by adding Enzyme prep_enzyme->initiate_reaction pre_incubate Pre-incubate at reaction temperature (e.g., 30°C) add_reagents->pre_incubate pre_incubate->initiate_reaction read_fluorescence Monitor fluorescence change over time (kinetic read) initiate_reaction->read_fluorescence calc_initial_rates Calculate initial reaction velocities (V₀) read_fluorescence->calc_initial_rates plot_data Plot V₀ vs. [this compound] calc_initial_rates->plot_data fit_curve Fit data to Michaelis-Menten equation plot_data->fit_curve determine_km_vmax Determine Kₘ and Vₘₐₓ fit_curve->determine_km_vmax

Caption: Workflow for determining enzyme kinetics using this compound.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X working solution of the assay buffer. The optimal buffer composition may vary depending on the specific kinase and should be optimized.

  • ATP Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of ATP in nuclease-free water and adjust the pH to 7.5. Store in aliquots at -20°C. The final ATP concentration in the assay should be at or near the Km for ATP for the specific kinase, if known, or at a saturating concentration (e.g., 100 µM).

  • This compound Stock Solution (e.g., 1 mM): Dissolve the lyophilized this compound in a suitable solvent (e.g., DMSO or water). Determine the precise concentration spectrophotometrically using the extinction coefficient of FAM. Store in aliquots at -20°C, protected from light.

  • Enzyme Dilutions: Prepare a series of dilutions of the kinase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

2. Kinase Assay for Km and Vmax Determination:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of this compound in assay buffer in the microplate. A typical concentration range would be from 0.1 x Km to 10 x Km (if the approximate Km is known) or a broad range (e.g., 0.1 µM to 100 µM) if it is unknown. Include a no-substrate control.

  • Add ATP: Add ATP to each well to the desired final concentration.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate Reaction: Initiate the kinase reaction by adding the diluted enzyme to each well. The final reaction volume will depend on the plate format (e.g., 50 µL for a 96-well plate).

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and begin monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes). Ensure the measurement is within the linear range of the instrument.

  • Control Reactions: Include control reactions containing no enzyme and no substrate to account for background fluorescence and substrate photobleaching.

3. Data Analysis:

  • Calculate Initial Velocity (V₀): For each this compound concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of product formed per minute using a standard curve if absolute quantification is required.

  • Plot Michaelis-Menten Curve: Plot the calculated initial velocities (V₀) against the corresponding this compound concentrations.

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot):

    V₀ = (Vmax * [S]) / (Km + [S])

    Where:

    • V₀ is the initial velocity

    • Vmax is the maximum velocity

    • [S] is the concentration of this compound

    • Km is the Michaelis constant

Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used to visualize the data and estimate Km and Vmax.[6]

Conclusion

The use of this compound provides a powerful and convenient tool for the detailed kinetic characterization of protein tyrosine kinases. The protocols and guidelines presented here offer a robust framework for researchers to determine key kinetic parameters, aiding in the elucidation of enzyme mechanisms, the study of signaling pathways, and the development of novel kinase inhibitors. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results.

References

High-Throughput Screening of Kinase Inhibitors Using FAM-Srctide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for setting up and performing a high-throughput screening (HTS) assay to identify inhibitors of the Src tyrosine kinase using a FAM-labeled Srctide peptide. The protocol is based on a fluorescence polarization (FP) detection method, which offers a robust and homogeneous format suitable for HTS.

Introduction to Src Kinase and High-Throughput Screening

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity has been implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel kinase inhibitors from large compound libraries. Fluorescence-based assays, particularly fluorescence polarization, provide a sensitive and efficient platform for HTS of enzyme inhibitors.

The assay described here utilizes a fluorescein (FAM) labeled peptide substrate, Srctide, which is a known substrate for Src kinase. In its unphosphorylated state, the small FAM-Srctide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by Src kinase, the resulting phospho-Srctide can be bound by a larger molecule, such as a phosphotyrosine-specific antibody, leading to a slower tumbling rate and a significant increase in fluorescence polarization. Potential inhibitors of Src kinase will prevent the phosphorylation of this compound, thus maintaining a low polarization signal.

Assay Principle and Workflow

The fundamental principle of this HTS assay is the detection of Src kinase activity through a change in the fluorescence polarization of a FAM-labeled Srctide substrate.

G cluster_workflow Experimental Workflow A 1. Assay Plate Preparation: Dispense test compounds, positive controls (no inhibitor), and negative controls (no enzyme). B 2. Reagent Addition: Add Src Kinase and This compound substrate. A->B C 3. Kinase Reaction: Add ATP to initiate phosphorylation. Incubate at room temperature. B->C D 4. Detection: Add anti-phosphotyrosine antibody or other detection reagent. C->D E 5. Measurement: Read fluorescence polarization. D->E F 6. Data Analysis: Calculate Z' factor and IC50 values for hit compounds. E->F G cluster_pathway Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Migration FAK->Migration Adhesion Adhesion FAK->Adhesion Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation G cluster_optimization Assay Optimization Logic AssayWindow Maximize Assay Window (Signal-to-Background) ZFactor Achieve High Z' Factor (> 0.5) AssayWindow->ZFactor Sensitivity Ensure Sensitivity to Inhibitors ZFactor->Sensitivity EnzymeConc Optimize [Enzyme] EnzymeConc->AssayWindow SubstrateConc Optimize [Substrate] SubstrateConc->AssayWindow ATPConc Optimize [ATP] ATPConc->Sensitivity AntibodyConc Optimize [Antibody] AntibodyConc->AssayWindow IncubationTime Optimize Incubation Times IncubationTime->AssayWindow IncubationTime->Sensitivity

Application Note: Cell-Based Src Kinase Assay Using a Cell-Permeable FAM-Srctide Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of Src kinase activity is frequently implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[2][3] To facilitate the study of Src kinase activity within the complex intracellular environment, we describe a cell-based assay utilizing a cell-permeable, fluorescein-labeled peptide substrate, FAM-Srctide. This application note provides a detailed protocol for measuring endogenous Src kinase activity in living cells, enabling researchers and drug development professionals to investigate Src signaling pathways and screen for potential inhibitors.

The assay is founded on the principle that a fluorescently labeled peptide substrate, once inside the cell, will be phosphorylated by active Src kinase. This phosphorylation event can lead to a detectable change in the fluorescent properties of the probe, which can be quantified to determine kinase activity. This method offers a more physiologically relevant alternative to traditional in vitro assays by measuring kinase function within the intact cellular machinery.[4]

Principle of the Assay

This assay employs a synthetic peptide substrate derived from a known Src substrate, labeled with 5-Carboxyfluorescein (FAM). To facilitate its entry into living cells, the this compound is conjugated to a cell-penetrating peptide (CPP). Once inside the cell, the this compound acts as a substrate for endogenous Src kinase. Upon phosphorylation of a specific tyrosine residue by Src, the local environment of the FAM fluorophore may be altered, leading to a change in its fluorescence intensity or polarization. This change can be measured using a fluorescence plate reader or visualized by microscopy. The magnitude of the fluorescence change is proportional to the level of Src kinase activity.

Materials and Reagents

  • Cell-permeable this compound probe (custom synthesis recommended)

  • Cell line of interest (e.g., human cancer cell lines with known Src activity)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader with appropriate filter sets for FAM (Excitation/Emission ~495/517 nm)

  • Optional: Src kinase inhibitor (e.g., Dasatinib) for assay validation

  • Optional: Confocal microscope for imaging

Experimental Protocols

Protocol 1: Preparation of Cell-Permeable this compound

Note: As a specific cell-permeable this compound may not be commercially available, a custom synthesis approach is outlined here. This involves conjugating the this compound to a cell-penetrating peptide (CPP), such as the TAT peptide (GRKKRRQRRRPQ).

  • Synthesize the Srctide peptide with a C-terminal linker suitable for conjugation.

  • Synthesize the FAM-labeled Srctide.

  • Synthesize the CPP (e.g., TAT peptide).

  • Conjugate the this compound to the CPP using a stable linker chemistry.

  • Purify the conjugate by HPLC and confirm its identity by mass spectrometry.

  • Resuspend the purified cell-permeable this compound in sterile, nuclease-free water or DMSO to a stock concentration of 1 mM and store at -20°C.

Protocol 2: Cell-Based Src Kinase Activity Assay
  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment (for inhibitor studies):

    • Prepare serial dilutions of the test compound (e.g., Src inhibitor) in serum-free medium.

    • Remove the culture medium from the wells and wash once with 100 µL of PBS.

    • Add 90 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment time (e.g., 1-4 hours) at 37°C.

  • Probe Loading:

    • Prepare a working solution of the cell-permeable this compound probe in serum-free medium. The optimal concentration should be determined empirically but can range from 1-10 µM.

    • Add 10 µL of the this compound working solution to each well (for a final volume of 100 µL).

    • Incubate for 30-60 minutes at 37°C to allow for probe uptake and phosphorylation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • Use an excitation wavelength of ~495 nm and an emission wavelength of ~517 nm.

    • Record the data for analysis.

Protocol 3: Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of wells containing medium and the this compound probe but no cells (background) from all experimental wells.

  • Normalization: If applicable, normalize the fluorescence signal to the cell number (e.g., using a parallel cell viability assay like CellTiter-Glo®).

  • Inhibitor Potency (IC50) Calculation:

    • For inhibitor studies, plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example Data for Src Kinase Inhibition Assay
Inhibitor Concentration (nM)Average Fluorescence (RFU)Standard Deviation% Inhibition
0 (Vehicle)15,0008500
113,50070010
109,00055040
1004,50030070
10002,25015085
100001,50010090
Table 2: Assay Performance Characteristics
ParameterValue
Z'-factor> 0.5
Signal-to-Background Ratio> 3
Optimal Probe Concentration5 µM
Optimal Incubation Time45 minutes

Visualizations

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Receptor Integrin->Src Activation GPCR GPCR GPCR->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Motility Motility FAK->Motility Adhesion Adhesion FAK->Adhesion Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation

Caption: Src Kinase Signaling Pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitors Add Src Inhibitors (Optional) Incubate_Overnight->Add_Inhibitors Add_Probe Add Cell-Permeable This compound Probe Incubate_Overnight->Add_Probe No Inhibitor Control Incubate_Inhibitors Incubate with Inhibitors Add_Inhibitors->Incubate_Inhibitors Incubate_Inhibitors->Add_Probe Incubate_Probe Incubate for Probe Uptake & Phosphorylation Add_Probe->Incubate_Probe Measure_Fluorescence Measure Fluorescence (Ex: 495 nm, Em: 517 nm) Incubate_Probe->Measure_Fluorescence Analyze_Data Analyze Data (IC50 Calculation) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow Diagram.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Autofluorescence from cells or medium.- Non-specific binding of the probe.- Use phenol red-free medium.- Optimize probe concentration and incubation time.- Wash cells with PBS after probe incubation.
Low Signal - Low Src kinase activity in the cell line.- Inefficient probe uptake.- Insufficient incubation time.- Use a cell line with known high Src activity or stimulate the pathway.- Optimize the CPP or delivery method.- Increase incubation time with the probe.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.

Conclusion

The cell-based kinase assay using a cell-permeable this compound probe provides a powerful tool for investigating Src kinase activity in a physiologically relevant context. This method allows for the quantitative measurement of endogenous kinase activity and is amenable to high-throughput screening of potential kinase inhibitors. The detailed protocols and guidelines presented in this application note should enable researchers to successfully implement this assay in their studies of Src signaling and drug discovery efforts.

References

Application Notes and Protocols for FAM-Srctide in Inhibitor IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of inhibitors against Src family kinases (SFKs) using a fluorescently labeled peptide substrate, FAM-Srctide. This assay is a valuable tool in drug discovery for screening and characterizing the potency of potential therapeutic compounds targeting Src and related kinases.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[2][3][4] A key step in the development of kinase inhibitors is the quantitative assessment of their potency, commonly expressed as the IC50 value, which represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.[5][6][7]

This protocol describes a robust and sensitive in vitro kinase assay utilizing this compound, a peptide substrate for many protein kinases including Src, that is labeled with a fluorescein amidite (FAM) fluorophore.[8][9] The assay measures the phosphorylation of this compound by the target kinase. The IC50 value of a test compound is then determined by quantifying the reduction in substrate phosphorylation across a range of inhibitor concentrations.

Principle of the Assay

The this compound assay is a fluorescence-based method to measure kinase activity. In the presence of ATP, the Src kinase transfers the gamma-phosphate from ATP to a tyrosine residue on the this compound substrate. The extent of phosphorylation can be quantified using various detection methods, such as those that differentiate between the phosphorylated and non-phosphorylated peptide. The inhibitory potential of a compound is assessed by its ability to decrease the rate of this phosphorylation reaction.

Data Presentation

The potency of various inhibitors against Src family kinases can be quantified and compared using their IC50 values. The following table presents a summary of IC50 values for some known Src kinase inhibitors. Note that the specific IC50 can vary depending on the assay conditions.[10]

InhibitorTarget Kinase(s)IC50 (nM)Notes
DasatinibSrc, Lck, Fyn, Yes, BCR/ABL< 1.0A multi-kinase inhibitor.[2]
PP2Src family kinases (p56lck, p59fynT)4-5A selective inhibitor of Src-family tyrosine kinases.[11]
Saracatinib (AZD0530)Src family kinases-A Src family tyrosine kinase inhibitor tested in various disease models.[12]
SU6656Src, Yes, Lyn, Fyn280, 20, 130, 170A selective inhibitor of Src family kinases.[11]
KB SRC 4c-Src44 (Ki)A potent and highly selective c-Src inhibitor.[11]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant active Src kinase

  • Substrate: this compound

  • Inhibitors: Test compounds and a known Src inhibitor as a positive control (e.g., Dasatinib, PP2)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: e.g., 100 mM EDTA in water

  • Microplates: 96-well or 384-well plates (black, low-binding)

  • Plate Reader: Capable of fluorescence detection at appropriate excitation/emission wavelengths for FAM (approx. 495/520 nm)

  • DMSO: Dimethyl sulfoxide (for dissolving inhibitors)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagent Master Mixes: - Kinase Solution - Substrate/ATP Solution A3 Initiate Reaction by Adding Substrate/ATP Solution P1->A3 P2 Prepare Inhibitor Dilution Series in DMSO, then in Assay Buffer A1 Dispense Inhibitor Dilutions (and Controls) into Microplate P2->A1 A2 Add Kinase Solution to Wells and Incubate A1->A2 A2->A3 A4 Incubate at Room Temperature (or 30°C) for a Defined Time A3->A4 A5 Stop Reaction with Stop Solution (e.g., EDTA) A4->A5 D1 Read Fluorescence Signal on a Plate Reader A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Fit Data to a Sigmoidal Dose-Response Curve to Determine IC50 D2->D3

Caption: Experimental workflow for IC50 determination using the this compound assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of Src kinase in assay buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a stock solution of ATP in assay buffer. The final concentration of ATP in the assay should ideally be at or near the Km value for the kinase.

    • Prepare a stock solution of the test inhibitor and positive control in 100% DMSO.

  • Inhibitor Dilution:

    • Create a serial dilution of the test inhibitor and positive control in a separate plate or tubes. A typical starting point is a 10-point, 3-fold serial dilution.

    • Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).

  • Assay Procedure:

    • Add a small volume of the diluted inhibitors and controls to the wells of the microplate.

    • Add the prepared Src kinase solution to all wells except the "no enzyme" control.

    • Allow for a pre-incubation of the kinase and inhibitor for a set time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution containing both this compound and ATP to all wells.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes). The reaction should be in the linear range.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate filters for FAM.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control from all other data points.

  • Calculation of Percent Inhibition:

    • The "no inhibitor" control represents 0% inhibition (maximum kinase activity).

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[13]

Src Signaling Pathway and Inhibition

Src kinases are integral components of signaling pathways that are activated by various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][14] Upon activation, Src phosphorylates downstream substrates, leading to the activation of multiple signaling cascades that control cell growth, proliferation, and survival, such as the Ras-MAPK and PI3K-Akt pathways.[14][15] Inhibitors targeting the ATP-binding pocket of the Src kinase domain prevent the phosphorylation of its substrates, thereby blocking these downstream signaling events.

G Receptor Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase Receptor->Src Activation Substrate Downstream Substrates (e.g., FAK, STATs) Src->Substrate Phosphorylation PI3K_Akt PI3K/Akt Pathway Substrate->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Substrate->Ras_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation Inhibitor Src Inhibitor Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and the point of action for Src inhibitors.

References

FAM-Srctide: A Fluorescent Biosensor for Real-Time Monitoring of Kinase Activity in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-Srctide is a powerful tool for studying cellular signaling pathways, enabling the direct visualization and quantification of kinase activity in living cells. This peptide-based biosensor is comprised of a specific substrate sequence for the Src family of tyrosine kinases, labeled with the green fluorescent dye 5-carboxyfluorescein (FAM). Phosphorylation of the tyrosine residue within the Srctide sequence by active kinases leads to a conformational change that can be detected as a change in fluorescence, providing a real-time readout of kinase activity. These application notes provide a comprehensive overview of this compound, its properties, and detailed protocols for its use in live-cell imaging applications.

Principle of Detection

The mechanism of this compound as a kinase activity biosensor relies on a phosphorylation-induced change in the local environment of the FAM fluorophore. In its unphosphorylated state, the peptide may adopt a conformation that results in a certain level of fluorescence quenching. Upon phosphorylation by a target kinase, the introduction of a negatively charged phosphate group can induce a conformational change in the peptide. This change alters the microenvironment of the FAM dye, leading to a detectable change in its fluorescence intensity or polarization. This dynamic change allows for the real-time monitoring of kinase activity within the complex environment of a living cell. While primarily a substrate for Src family kinases, Srctide can also be phosphorylated by other kinases, a factor to consider in experimental design.[1][2][3]

Quantitative Data

The selection of a fluorescent biosensor is critically dependent on its photophysical properties. The key quantitative data for the 5-FAM fluorophore are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~490-495 nm[4][5][6][7][8]
Emission Maximum (λem)~515-525 nm[4][5][6][7][8]
Quantum Yield (Φ)~0.79 - 0.925 in solution[9][10]
Molar Extinction Coefficient (ε)~83,000 cm⁻¹M⁻¹[11]

Note: The exact spectral properties and quantum yield can be influenced by the local environment, including pH and peptide conformation.[12]

Diagrams

Signaling Pathway of Src Kinase

Src_Signaling cluster_downstream Downstream Cellular Processes GPCR GPCRs Src Src Kinase GPCR->Src RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras/MAPK Pathway Src->Ras Actin Actin Cytoskeleton (Cell Migration, Adhesion) Src->Actin Angiogenesis Angiogenesis Src->Angiogenesis Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K->Survival Ras->Proliferation Actin->Invasion

Caption: Simplified signaling pathway of Src kinase activation and its downstream effectors.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Workflow Cell_Culture 1. Cell Culture (Adherent cells on glass-bottom dish) Peptide_Delivery 2. This compound Delivery (e.g., Electroporation, Microinjection) Cell_Culture->Peptide_Delivery Incubation 3. Incubation and Recovery Peptide_Delivery->Incubation Imaging_Setup 4. Live-Cell Imaging Setup (Incubator-equipped microscope) Incubation->Imaging_Setup Stimulation 5. Baseline and Stimulus Addition (e.g., Growth Factor, Inhibitor) Imaging_Setup->Stimulation Image_Acquisition 6. Time-Lapse Image Acquisition Stimulation->Image_Acquisition Data_Analysis 7. Image and Data Analysis (Fluorescence intensity/localization change) Image_Acquisition->Data_Analysis

Caption: General experimental workflow for monitoring kinase activity with this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with this compound

This protocol is designed for biochemical assays to screen for kinase inhibitors or to characterize kinase activity in a cell-free system.

Materials:

  • This compound

  • Purified active Src kinase (or other kinase of interest)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • Kinase inhibitors (for screening)

  • 384-well or 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in a suitable buffer (e.g., sterile water or DMSO) to a stock concentration of 1 mM.

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 10X ATP stock solution (e.g., 1 mM).

    • Dilute the kinase to the desired working concentration in 1X kinase reaction buffer.

    • Prepare serial dilutions of inhibitor compounds.

  • Assay Setup:

    • In a multi-well plate, add 5 µL of the test compound (inhibitor) or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the diluted kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Prepare a substrate mix containing this compound and ATP in 1X kinase reaction buffer. The final concentration of this compound is typically in the range of 1-10 µM, and ATP concentration should be at or near its Km for the kinase.

    • Add 10 µL of the substrate mix to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.

    • Take kinetic readings every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear phase of the fluorescence change over time).

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Protocol 2: Live-Cell Imaging of Kinase Activity using this compound

This protocol describes the delivery of this compound into living cells and subsequent imaging to monitor kinase activity.

Materials:

  • This compound

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Peptide delivery reagent (e.g., electroporation system, microinjection apparatus)

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Image analysis software

Procedure:

1. Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. This compound Delivery:

  • Method A: Electroporation [13][14][15]

    • Prepare cells by suspending them in an electroporation buffer.

    • Add this compound to the cell suspension at a final concentration of 1-10 µM.

    • Apply an electrical pulse to the cells according to the manufacturer's instructions for your specific cell type.

    • Immediately after electroporation, gently plate the cells onto glass-bottom dishes and allow them to recover in complete medium for at least 4-6 hours before imaging.

  • Method B: Microinjection

    • Prepare a solution of this compound (10-100 µM) in injection buffer (e.g., PBS).

    • Load the solution into a microinjection needle.

    • Using a micromanipulator, inject the this compound solution directly into the cytoplasm of the target cells.

    • Allow cells to recover for at least 1-2 hours before imaging.

3. Live-Cell Imaging:

  • Mount the dish on the microscope stage within the environmental chamber.
  • Acquire baseline fluorescence images before stimulation.
  • Add the stimulus (e.g., growth factor, such as EGF or PDGF, to activate Src) or inhibitor to the cells.[16][17][18]
  • Immediately begin time-lapse imaging, acquiring images every 30 seconds to 5 minutes for the desired duration.

4. Image and Data Analysis:

  • Use image analysis software to define regions of interest (ROIs) within the cells (e.g., cytoplasm, specific subcellular compartments).
  • Measure the mean fluorescence intensity within the ROIs for each time point.
  • Normalize the fluorescence intensity to the baseline to quantify the change in kinase activity over time.
  • For some biosensors, a change in the ratio of fluorescence between two cellular compartments (e.g., nucleus and cytoplasm) can be used as a readout of activity.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS) for Kinase Inhibitors: The in vitro kinase assay protocol can be adapted for HTS platforms to screen large compound libraries for potential Src family kinase inhibitors.[19][20][21]

  • Elucidating Signaling Pathways: By observing the spatiotemporal dynamics of kinase activation in response to various stimuli, researchers can gain a deeper understanding of the role of Src kinases in different signaling cascades.[16][17]

  • Studying Cancer Biology: Given the frequent dysregulation of Src in cancer, this compound can be used to study kinase activity in cancer cell lines, investigate the effects of oncogenic mutations, and assess the efficacy of targeted therapies.[22][23]

  • Monitoring Drug Efficacy in Real-Time: Live-cell imaging with this compound allows for the direct visualization of how a drug candidate affects kinase activity within a cellular context, providing valuable pharmacokinetic and pharmacodynamic information.[24]

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Inefficient peptide delivery- Low peptide concentration- Photobleaching- Optimize delivery parameters (voltage for electroporation, injection pressure)- Increase the concentration of this compound- Reduce laser power and exposure time during imaging
High background fluorescence - Extracellular peptide- Autofluorescence of cells or medium- Wash cells thoroughly after peptide delivery- Use a phenol red-free imaging medium- Acquire a background image before the experiment and subtract it from the data
No change in fluorescence upon stimulation - Kinase is not activated by the stimulus in the chosen cell type- Peptide is not a substrate for the activated kinase- Insufficient stimulus concentration- Confirm kinase activation by an alternative method (e.g., Western blot for phosphoproteins)- Use a positive control stimulus known to activate the target kinase- Perform a dose-response experiment for the stimulus
Cell death - Toxicity from peptide delivery method- Phototoxicity- Optimize delivery parameters to minimize cell stress- Reduce laser power, exposure time, and frequency of image acquisition

Conclusion

This compound is a versatile and valuable tool for the real-time analysis of kinase activity in both biochemical assays and live-cell imaging. The detailed protocols and application notes provided here offer a solid foundation for researchers to integrate this powerful biosensor into their studies of cellular signaling, cancer biology, and drug discovery. Careful optimization of experimental conditions will ensure the generation of robust and reproducible data, leading to new insights into the dynamic regulation of kinase-mediated signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: FAM-Srctide Fluorescence Polarization (FP) Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FAM-Srctide Fluorescence Polarization (FP) assay to study Src kinase activity.

Troubleshooting Low Signal

Low signal is a common issue in FP assays. The following guide provides a systematic approach to identifying and resolving the root cause of a weak signal.

dot

Troubleshooting_Low_Signal start Low FP Signal or Small Dynamic Range check_intensity 1. Check Total Fluorescence Intensity start->check_intensity intensity_low Intensity Too Low? check_intensity->intensity_low increase_tracer Increase [this compound] (Tracer) intensity_low->increase_tracer Yes check_instrument Check Instrument Settings (Gain, Z-height) intensity_low->check_instrument Yes intensity_low->intensity_ok No increase_tracer->check_intensity check_instrument->check_intensity check_binding 2. Verify Binding Conditions intensity_ok->check_binding binding_issue Binding Issue? check_binding->binding_issue increase_enzyme Increase [Src Kinase] (Binder) binding_issue->increase_enzyme Yes check_buffer Optimize Buffer (pH, salt, additives) binding_issue->check_buffer Yes check_reagents Verify Reagent Quality (Degradation, Purity) binding_issue->check_reagents Yes binding_issue->binding_ok No increase_enzyme->check_binding check_buffer->check_binding check_reagents->check_binding check_quenching 3. Investigate Quenching binding_ok->check_quenching is_quenched Quenching Observed? check_quenching->is_quenched change_fluorophore Consider Alternative Fluorophore is_quenched->change_fluorophore Yes modify_buffer Modify Buffer to Reduce Quenching is_quenched->modify_buffer Yes is_quenched->quenching_no No final_ok Signal Optimized change_fluorophore->final_ok modify_buffer->final_ok quenching_no->final_ok

Caption: Troubleshooting decision tree for low FP signal.

Frequently Asked Questions (FAQs)

Q1: What is a typical dynamic range (ΔmP) for a this compound FP assay?

A good dynamic range, the difference in millipolarization (mP) between the bound (this compound + Src Kinase) and free (this compound only) states, is crucial for a robust assay. While the maximum theoretical polarization for fluorescein (FAM) is around 500 mP, a typical and acceptable dynamic range for a peptide-based FP assay is between 100 and 300 mP. A range below 100 mP can still be usable but may be more susceptible to experimental noise.

Assay StateTypical mP Value
Free this compound20 - 50 mP
Bound this compound150 - 350 mP
Dynamic Range (ΔmP) ~100 - 300 mP

Q2: My total fluorescence intensity is low. How can I increase it?

Low fluorescence intensity can lead to noisy and unreliable polarization readings.[1][2]

  • Increase this compound Concentration: The simplest approach is to increase the concentration of the fluorescent tracer. However, keep the concentration at or below the Kd of the interaction to ensure that the assay remains sensitive to binding events.[3] A good starting point is to use a concentration that gives a total fluorescence signal at least 5-10 times that of the buffer-only control.

  • Check Instrument Settings: Ensure that the gain setting on your plate reader is optimized for the assay. An incorrect gain setting can lead to either saturation or a weak signal. Also, verify the Z-height setting, which focuses the optics at the optimal depth within the well.

  • Buffer Composition: Some buffer components can quench fluorescence. See Q4 for more details.

Q3: The change in polarization upon adding Src kinase is minimal. What could be the problem?

A small change in polarization suggests a problem with the binding between this compound and Src kinase.

  • Enzyme Concentration and Activity: Ensure you are using a sufficient concentration of active Src kinase. The protein concentration should be titrated to determine the optimal level that gives the maximal polarization shift, typically at or above the Kd.[1] Confirm the activity of your enzyme stock, as repeated freeze-thaw cycles can reduce activity.[3]

  • Incorrect Buffer Conditions: Binding interactions are sensitive to pH, ionic strength, and co-factors. The assay buffer should be optimized for Src kinase activity.

  • Reagent Purity: Impurities in either the this compound preparation or the Src kinase can interfere with binding.[3] Unlabeled Srctide in your fluorescent peptide stock will compete for binding and reduce the apparent polarization change.[3]

Q4: Could my buffer components be interfering with the assay?

Yes, certain buffer components can negatively impact an FP assay.

  • Fluorescent Contaminants: Some reagents may contain fluorescent impurities that increase background signal and reduce the dynamic range.[4] Always use high-purity reagents and screen individual buffer components for intrinsic fluorescence.

  • Quenching Agents: Components like high concentrations of certain salts or detergents can quench the FAM fluorophore, reducing total fluorescence intensity.

  • Viscosity: While not a cause of low signal, changes in viscosity between wells (e.g., due to high concentrations of a compound solvent like DMSO) can affect the polarization reading. It's important to maintain a consistent final concentration of such solvents across all wells.[5]

Q5: Why am I seeing high variability or "noisy" data?

High variability can obscure real results and make data interpretation difficult.

  • Low Photon Counts: This is the most common cause of noisy FP data and is directly related to low fluorescence intensity.[2] Increasing the tracer concentration or optimizing reader settings can help.

  • Pipetting Inaccuracies: Small volumes used in 384- or 1536-well plates are prone to pipetting errors.[3] Ensure your pipettes are calibrated and use appropriate techniques for dispensing small volumes.

  • Protein Aggregation: Aggregated protein can cause light scattering, leading to artificially high and variable polarization readings.[3][6] Centrifuge your protein stock before use and consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation.[2]

  • Well Position Effects: Temperature or evaporation gradients across a microplate can cause variability. Ensure proper plate sealing and incubation conditions.

Experimental Protocols

Titration of this compound (Tracer)

Objective: To determine the optimal concentration of this compound that provides a stable and robust fluorescence signal with low variability.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test is from 1 nM to 100 nM.

  • Dispense the dilutions into the wells of a black, opaque microplate. Include multiple replicates (at least triplicates) for each concentration.

  • Include buffer-only wells to determine the background fluorescence.

  • Read the plate in both fluorescence intensity and fluorescence polarization modes.

  • Analysis:

    • Plot the total fluorescence intensity vs. [this compound]. The signal should be at least 5-10 fold above the background.

    • Plot the mP value vs. [this compound]. The mP value for the free tracer should be low and stable across a range of concentrations.

    • Select the lowest concentration that provides a strong, stable signal with low standard deviation for subsequent experiments.[7]

Titration of Src Kinase (Binder)

Objective: To determine the dissociation constant (Kd) and the optimal concentration of Src kinase needed to achieve a sufficient assay window.

Methodology:

  • Use the optimal this compound concentration determined in the previous step.

  • Prepare a serial dilution of Src kinase in the assay buffer.

  • In the microplate, add a fixed concentration of this compound to all wells.

  • Add the serial dilutions of Src kinase to the wells. Include control wells with this compound only (no enzyme) to measure the baseline mP of the free tracer.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Read the plate in fluorescence polarization mode.

  • Analysis:

    • Subtract the background from buffer-only wells.

    • Plot the mP values against the concentration of Src kinase.

    • Fit the data to a one-site binding model to determine the Kd and the maximum mP value (Bmax). The optimal enzyme concentration for inhibitor screening is typically one that yields 50-80% of the maximal polarization change.[1]

dot

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer prep_tracer Prepare this compound (Tracer) Dilutions prep_buffer->prep_tracer prep_enzyme Prepare Src Kinase (Binder) Dilutions prep_buffer->prep_enzyme add_tracer Add fixed [Tracer] to wells prep_tracer->add_tracer add_enzyme Add varying [Binder] or Inhibitor to wells prep_enzyme->add_enzyme add_tracer->add_enzyme incubate Incubate to reach equilibrium add_enzyme->incubate read_plate Read mP on Plate Reader incubate->read_plate plot_data Plot mP vs. [Binder] or [Inhibitor] read_plate->plot_data fit_curve Fit curve to determine Kd or IC50 plot_data->fit_curve

Caption: General workflow for a fluorescence polarization assay.

Principle of the FP Assay for Src Kinase Inhibition

The this compound FP assay is a homogeneous assay used to screen for inhibitors of Src kinase. The principle is based on the change in the rotational speed of the FAM-labeled Srctide peptide upon binding to the much larger Src kinase enzyme.

dot

FP_Principle cluster_free A. No Binding (or Inhibition) cluster_bound B. Binding Event free_tracer Free this compound (Small, rotates fast) depolarized Depolarized Light (Low mP Signal) free_tracer->depolarized Excitation with polarized light src_kinase Src Kinase bound_complex Src Kinase-Bound This compound (Large, rotates slow) bound_complex->free_tracer + Inhibitor (displaces tracer) polarized Polarized Light (High mP Signal) bound_complex->polarized Excitation with polarized light inhibitor Competitive Inhibitor inhibitor->src_kinase Binds to active site src_kinase->bound_complex + this compound

Caption: Principle of competitive FP assay for Src Kinase.

References

how to solve FAM-Srctide aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAM-Srctide. The information is designed to address common challenges, particularly aggregation and precipitation, encountered during experimental procedures.

Troubleshooting Guide: this compound Aggregation and Precipitation

Issue: The lyophilized this compound powder does not dissolve properly, or the reconstituted solution becomes cloudy or shows visible precipitates.

Possible Causes and Solutions:

This guide provides a systematic approach to troubleshooting solubility issues with this compound. The peptide's sequence is 5-FAM-Gly-Glu-Glu-Pro-Leu-Tyr-Trp-Ser-Phe-Pro-Ala-Lys-Lys-Lys-NH2. Understanding its physicochemical properties is key to resolving aggregation and precipitation problems.

Initial Reconstitution Protocol

A general starting point for reconstituting this compound is to use sterile, purified water. However, due to the peptide's sequence and the properties of the FAM label, this may not always be optimal.

General Solubilization Procedure:

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Allow the vial to warm to room temperature before opening to avoid condensation.

  • Attempt to dissolve a small test amount of the peptide first.

  • Use sterile and, if possible, oxygen-free water or buffer.

  • Sonication can aid in dissolving the peptide and minimizing aggregation.[1]

FAQs for Troubleshooting

Q1: Why is my this compound precipitating out of solution?

A1: Peptide precipitation can be caused by several factors, including improper solvent, incorrect pH, high concentration, and the intrinsic properties of the peptide and the fluorescent label. The FAM label can increase the hydrophobicity of the peptide, contributing to aggregation.[2]

Troubleshooting Steps:

  • Verify the Solvent: While water is a common starting solvent, the charge of your peptide at neutral pH is critical. The Srctide sequence (GEEPLYWSFPAKKK-NH2) has two acidic residues (Glu) and three basic residues (Lys), with a C-terminal amidation (neutral) and an N-terminal FAM label. The overall charge at neutral pH will be positive, making it a basic peptide. For basic peptides, if water fails, a slightly acidic solution can improve solubility.[1]

  • Adjust the pH: Proteins and peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[3] For a basic peptide like Srctide, using a buffer with a pH below its pI will ensure a net positive charge and promote solubility. Conversely, a pH significantly above the pI would also work, but a slightly acidic environment is generally a better starting point for basic peptides. The FAM dye itself is most stable and fluorescent in a pH range of 7.5-8.5.[4][5]

  • Lower the Concentration: High peptide concentrations can promote intermolecular interactions and lead to aggregation.[6] Try dissolving the peptide at a lower concentration. If a higher concentration is required for your experiment, consider preparing a concentrated stock in an appropriate solvent and then diluting it into your experimental buffer.

  • Use Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow dilution with the aqueous buffer.[1][7] Caution: DMSO can oxidize methionine and free cysteine residues, though Srctide does not contain these.[7]

Q2: How do I determine the best solvent and pH for my this compound?

A2: The best approach is to first estimate the peptide's isoelectric point (pI) and then choose a buffer with a pH that is at least one to two units away from the pI.

Determining the Isoelectric Point (pI) of Srctide:

To estimate the pI, we consider the ionizable groups in the peptide:

  • Acidic Residues (negative charge at pH 7):

    • Glutamic acid (E) x 2 (pKa ~4.3)

  • Basic Residues (positive charge at pH 7):

    • Lysine (K) x 3 (pKa ~10.5)

    • N-terminal amine (pKa ~9.0) - Note: This is conjugated to FAM, which alters its pKa, but for a rough estimate, we can consider its basic contribution.

  • C-terminus: Amidated (-NH2), so it is neutral.

Given the excess of basic residues, the pI of the unlabeled Srctide peptide will be in the basic range. The addition of the FAM label, which has two carboxylic acid groups, will lower the pI. However, the overall charge is still likely to be positive at neutral pH. Therefore, a buffer with a slightly acidic pH (e.g., pH 5-6) would be a good starting point to ensure solubility.

Recommended Solubilization Protocol for this compound:

  • Primary Recommendation: Try dissolving in sterile, deionized water first.

  • If solubility is poor in water:

    • Try a dilute (10-25%) acetic acid solution.[8]

    • Alternatively, use a buffer such as 50 mM sodium acetate, pH 5.0.

  • For highly concentrated stocks:

    • Dissolve the peptide in a minimal amount of DMSO (e.g., 10-50 µL).

    • Slowly add this stock solution to your aqueous experimental buffer with gentle vortexing to the desired final concentration.

Q3: Can the FAM label itself be causing the aggregation?

A3: Yes, fluorescent labels can influence the aggregation of peptides. The properties of the dye, such as its hydrophobicity and charge, can affect the overall properties of the peptide conjugate.[9] FAM, being a relatively large and somewhat hydrophobic molecule, can increase the propensity for aggregation, especially at high concentrations.[2]

Q4: Are there any additives I can use to prevent aggregation?

A4: Yes, certain additives can help to maintain peptide solubility and prevent aggregation:

  • Salts: Adjusting the ionic strength of the buffer by adding salts like NaCl can sometimes improve solubility. However, the effect is peptide-dependent, and both increases and decreases in salt concentration can be effective in different situations.

  • Non-denaturing detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help to solubilize hydrophobic peptides.[10]

  • Chaotropic agents: For peptides that are very prone to aggregation, agents like 6 M guanidine HCl or 8 M urea can be used to dissolve them, followed by dilution.[11] This is a more drastic measure and may not be suitable for all applications.

Data Presentation

Table 1: Summary of Solubilization Strategies for this compound

StrategySolvent/ReagentConcentration/pHRationale
Initial Attempt Sterile Deionized WaterNeutralSimplest approach, may work for lower concentrations.
For Basic Peptides Dilute Acetic Acid10-25%Protonates acidic residues, increasing net positive charge and solubility.[8]
Buffered SolutionpH 5.0 - 6.0Keeps the peptide in a protonated, soluble state, away from its pI.
For Hydrophobic Peptides DMSO, DMF, AcetonitrileMinimal volumeSolubilizes hydrophobic regions of the peptide and the FAM label.[1][7]
Additives NaCl50-150 mMModulates ionic interactions that may contribute to aggregation.
Tween-20 or CHAPS0.05 - 0.1%Non-denaturing detergents that can help solubilize aggregates.[10]

Experimental Protocols

Protocol 1: Reconstitution of this compound for Kinase Assays

This protocol provides a detailed method for preparing a this compound stock solution and a working solution for use in typical kinase assays.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • DMSO (optional, for hydrophobic peptides)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortexer

  • Sonicator bath

Procedure:

  • Prepare Stock Solution (1 mM): a. Centrifuge the vial of lyophilized this compound at low speed for 1-2 minutes to collect all the powder at the bottom. b. Allow the vial to equilibrate to room temperature. c. Add the appropriate volume of sterile, deionized water to achieve a 1 mM concentration. If the peptide is difficult to dissolve, consider using a buffer at pH 5-6 or a minimal amount of DMSO. d. Gently vortex the vial to mix. e. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of particulates. g. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solution (e.g., 10 µM): a. Thaw a single aliquot of the 1 mM this compound stock solution on ice. b. Dilute the stock solution to the desired final concentration (e.g., 10 µM) using the kinase assay buffer. c. Mix gently by pipetting up and down. d. Keep the working solution on ice until use.

Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay

This protocol can be used to assess the aggregation propensity of this compound under different buffer conditions.

Materials:

  • This compound

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Various buffers to be tested (e.g., water, PBS pH 7.4, acetate buffer pH 5.0)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare solutions of this compound at the desired concentration in the different buffers to be tested.

  • In the 96-well plate, add 10 µL of the ThT stock solution to each well.

  • Add 190 µL of the this compound solutions to the respective wells.

  • Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for a set period (e.g., 24 hours).

  • An increase in ThT fluorescence over time indicates the formation of β-sheet-rich aggregates.[6]

Mandatory Visualization

experimental_workflow cluster_prep Peptide Preparation cluster_assay Kinase Assay cluster_troubleshooting Troubleshooting start Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., water, acidic buffer, or DMSO) start->reconstitute stock Prepare 1 mM Stock Solution reconstitute->stock precipitate Precipitation/Aggregation Observed reconstitute->precipitate working Dilute to Working Concentration (e.g., 10 µM in Assay Buffer) stock->working mix Mix this compound, Kinase, and ATP working->mix incubate Incubate at 37°C mix->incubate detect Detect Phosphorylation (e.g., Fluorescence Polarization, TR-FRET) incubate->detect change_solvent Adjust Solvent/pH precipitate->change_solvent Modify lower_conc Lower Concentration precipitate->lower_conc Modify additives Use Additives precipitate->additives Modify src_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrin Integrin Receptor FAK FAK Integrin->FAK Grb2 Grb2/Sos Src->Grb2 PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cytoskeleton Cytoskeletal Reorganization (Adhesion, Migration) Src->Cytoskeleton FAK->Src Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt->Transcription

References

Technical Support Center: Mitigating Fluorescence Quenching with FAM-Srctide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving FAM-Srctide. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to fluorescence quenching and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its sequence?

A1: this compound is a peptide substrate labeled with 5-Carboxyfluorescein (FAM) used to assay the activity of Src family kinases and other protein tyrosine kinases. The sequence is {5-FAM}-Gly-Glu-Glu-Pro-Leu-Tyr-Trp-Ser-Phe-Pro-Ala-Lys-Lys-Lys-NH2.[1][2]

Q2: Why is my this compound fluorescence signal low even before starting the kinase reaction?

A2: A low initial fluorescence signal from this compound can be attributed to several factors, most notably intramolecular fluorescence quenching. The this compound sequence contains Tryptophan (Trp) and Tyrosine (Tyr) residues, which are known to quench the fluorescence of FAM through a process called photoinduced electron transfer (PET).[3] Other factors can include incorrect buffer pH, degradation of the peptide, or issues with your plate reader settings.

Q3: Can components in my assay buffer affect the fluorescence of this compound?

A3: Yes, several common buffer components can influence FAM fluorescence. The pH of the buffer is critical, as FAM fluorescence is known to decrease in acidic conditions (below pH 7).[4][5] Additionally, certain additives, such as the reducing agent Dithiothreitol (DTT), have been reported to quench the fluorescence of various dyes.[3][6][7]

Q4: What is fluorescence quenching?

A4: Fluorescence quenching is a process that decreases the intensity of the fluorescence emission from a fluorophore. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and static or collisional quenching. In the case of this compound, the proximity of certain amino acid residues like Tryptophan and Tyrosine to the FAM dye can lead to quenching.[3]

Q5: How does Src kinase phosphorylation of this compound lead to a change in fluorescence?

A5: The principle of the assay is that the phosphorylation of the tyrosine residue within the Srctide peptide by Src kinase induces a conformational change in the peptide. This change in conformation can alter the distance between the FAM fluorophore and the quenching amino acid residues (Tryptophan and Tyrosine).[3] This increased distance reduces the quenching effect, leading to an increase in fluorescence intensity that is proportional to the kinase activity.

Troubleshooting Guides

Problem: Low or No Fluorescence Signal

This is one of the most common issues encountered when using FAM-labeled peptides. The troubleshooting guide below will walk you through a series of steps to diagnose and resolve the problem.

Troubleshooting Workflow: Low Fluorescence Signal

Troubleshooting_Low_Signal Start Start: Low Fluorescence Signal Check_Reader 1. Verify Plate Reader Settings - Correct excitation/emission wavelengths for FAM (Ex: ~495 nm, Em: ~520 nm) - Appropriate gain/sensitivity settings Start->Check_Reader Initial Check Check_Peptide 2. Assess this compound Integrity - Check for degradation (storage conditions, freeze-thaw cycles) - Confirm peptide concentration Check_Reader->Check_Peptide Settings OK Check_Buffer 3. Evaluate Assay Buffer Composition - Is pH optimal for FAM (pH 7.0-8.0)? - Are there quenching agents (e.g., high DTT)? Check_Peptide->Check_Buffer Peptide OK Optimize_Buffer 4. Optimize Assay Buffer - Adjust pH to 7.5 - Test buffer with and without potential quenchers Check_Buffer->Optimize_Buffer Potential Buffer Issues Additives 5. Introduce Mitigation Additives - Test addition of BSA (0.1-1 mg/mL) - Test addition of a non-ionic detergent (e.g., 0.01% Triton X-100) - Test addition of an antioxidant (e.g., n-propyl gallate) Check_Buffer->Additives Buffer OK, Signal Still Low Optimize_Buffer->Additives Buffer Optimized, Signal Still Low Resolution Resolution: Improved Fluorescence Signal Additives->Resolution Signal Improved

Caption: A step-by-step flowchart for troubleshooting low fluorescence signals in this compound assays.

Quantitative Data on Mitigation Strategies

Several additives can be included in the assay buffer to help mitigate fluorescence quenching and improve the signal-to-noise ratio. The following table summarizes the qualitative and semi-quantitative effects of these additives.

AdditiveRecommended ConcentrationExpected Effect on FAM FluorescenceMechanism of Action
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLModerate to High IncreaseBSA can bind to the FAM-labeled peptide, altering its conformation and reducing intramolecular quenching. It also helps to prevent non-specific binding of the peptide to plate wells.[4][8]
Triton X-100 0.01% - 0.1% (v/v)Moderate IncreaseThis non-ionic detergent can help to disrupt peptide aggregates and alter the microenvironment around the fluorophore, which may reduce quenching.[9][10]
Antioxidants (e.g., n-propyl gallate) 1-2 mMModerate IncreaseAntioxidants can reduce the formation of reactive oxygen species that can lead to photobleaching of the FAM dye, thus preserving the fluorescence signal.
dithiothreitol (DTT) < 1 mMPotential DecreaseWhile often used to maintain enzyme activity, concentrations of DTT above 1 mM have been shown to quench the fluorescence of some dyes and should be used with caution.[3][6][7]

Experimental Protocols

Protocol 1: Baseline Fluorescence and Quenching Assessment

Objective: To determine the baseline fluorescence of this compound and assess the degree of intrinsic quenching.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Black, non-treated microplate (e.g., 96- or 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer. A typical concentration range would be from 10 µM down to 100 nM.

  • Add a fixed volume of each dilution to the wells of the microplate. Include wells with buffer only as a blank.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for FAM (e.g., Ex: 495 nm, Em: 520 nm).

  • Plot the fluorescence intensity as a function of this compound concentration. A non-linear relationship at higher concentrations can indicate self-quenching.

Protocol 2: Testing Mitigation Additives

Objective: To systematically test the effect of different additives on the fluorescence intensity of this compound.

Materials:

  • This compound

  • Assay Buffer

  • Stock solutions of potential mitigation additives:

    • BSA (e.g., 100 mg/mL)

    • Triton X-100 (e.g., 10% v/v)

    • Antioxidant (e.g., 100 mM n-propyl gallate)

  • Microplate and plate reader

Procedure:

  • Prepare a solution of this compound in the assay buffer at a concentration that shows some quenching (determined from Protocol 1, e.g., 5 µM).

  • In the wells of a microplate, prepare the this compound solution with different concentrations of each additive. For example:

    • BSA: 0.1, 0.5, 1 mg/mL

    • Triton X-100: 0.01%, 0.05%, 0.1%

    • Antioxidant: 0.5, 1, 2 mM

  • Include control wells with this compound in buffer alone.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity.

  • Compare the fluorescence of the samples with additives to the control to determine the extent of signal recovery.

Signaling Pathway and Experimental Workflow Diagrams

Src Kinase Signaling Pathway

The following diagram illustrates the central role of Src kinase in cellular signaling, including its upstream activators and downstream effector pathways.

Src Kinase Signaling Cascade

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptors GPCR->Src Ras_MAPK Ras-Raf-MEK-ERK (MAPK Pathway) Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 JAK/STAT3 Pathway Src->STAT3 FAK FAK/Paxillin Pathway Src->FAK Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration STAT3->Proliferation FAK->Migration

Caption: Overview of the Src kinase signaling pathway, from upstream activation to downstream cellular effects.[2][11][12][13][14]

Experimental Workflow for a Fluorescence-Based Kinase Assay

This diagram outlines the typical workflow for conducting a kinase assay using a fluorescent peptide substrate like this compound.

Kinase Assay Experimental Workflow

Kinase_Assay_Workflow Prep_Reagents 1. Prepare Reagents - Assay Buffer - this compound - Src Kinase - ATP - Inhibitor (if applicable) Plate_Setup 2. Set up Microplate - Add buffer, this compound, and kinase to wells - Add inhibitor or vehicle control Prep_Reagents->Plate_Setup Pre_incubation 3. Pre-incubation - Incubate plate at room temperature (e.g., 10-15 minutes) Plate_Setup->Pre_incubation Initiate_Rxn 4. Initiate Reaction - Add ATP to all wells to start the kinase reaction Pre_incubation->Initiate_Rxn Kinetic_Read 5. Kinetic Measurement - Immediately place plate in reader - Measure fluorescence at regular intervals (e.g., every 1-2 minutes) Initiate_Rxn->Kinetic_Read Data_Analysis 6. Data Analysis - Plot fluorescence vs. time - Calculate initial reaction rates - Determine inhibitor IC50 (if applicable) Kinetic_Read->Data_Analysis

Caption: A generalized workflow for performing a fluorescence-based kinase assay with this compound.

References

effect of ATP concentration on FAM-Srctide assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FAM-Srctide assay to study Src kinase activity. The following information will help you optimize your experimental setup, troubleshoot common issues, and interpret your results accurately, with a specific focus on the critical role of ATP concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the this compound assay?

The this compound assay is a fluorescence-based method to measure the enzymatic activity of Src family kinases. It utilizes a peptide substrate, Srctide, which is fluorescently labeled with carboxyfluorescein (FAM). When Src kinase phosphorylates the tyrosine residue on the this compound substrate in the presence of ATP, the local environment of the FAM fluorophore can be altered. This change is typically detected by fluorescence polarization (FP). In an FP-based assay, the small, rapidly tumbling this compound has a low polarization value. Upon phosphorylation, if the product is bound by a larger molecule (like an anti-phosphotyrosine antibody), the resulting complex tumbles much slower, leading to a high polarization signal. The magnitude of this change is proportional to the kinase activity.

Q2: Why is the ATP concentration a critical parameter in this assay?

The concentration of ATP is crucial for several reasons:

  • Enzyme Kinetics: The rate of the kinase reaction is dependent on the concentrations of both the peptide substrate and ATP. For accurate and reproducible results, the ATP concentration should be carefully chosen, ideally around the Michaelis-Menten constant (Km) for ATP, especially when determining the kinetic parameters of the enzyme.

  • Inhibitor Studies: Most kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP. The apparent potency (IC50) of these inhibitors is highly dependent on the ATP concentration.[1] Using a high concentration of ATP will lead to an underestimation of the inhibitor's potency (a higher IC50 value), while a very low concentration might not be physiologically relevant.

  • Assay Signal Window: The ATP concentration can influence the overall signal-to-background ratio of the assay. Insufficient ATP will result in a low signal, while excessively high concentrations might, in some formats, contribute to higher background.

Q3: What is the recommended starting concentration of ATP for the this compound assay?

For initial assay development and enzyme characterization, it is recommended to use an ATP concentration close to the Km of Src kinase for ATP. The reported Km values for Src family kinases can vary but are generally in the micromolar range. For instance, the Km of Hck for ATP has been reported to be approximately 27.7 µM. For inhibitor screening, the choice of ATP concentration is a trade-off. Using the Km value allows for the detection of less potent inhibitors, while using a concentration closer to physiological levels (1-5 mM) provides a more stringent and arguably more biologically relevant assessment of inhibitor potency.[1]

Q4: How does ATP concentration affect the IC50 value of an inhibitor?

For an ATP-competitive inhibitor, the relationship between the IC50, the inhibitor's dissociation constant (Ki), the Km of ATP, and the ATP concentration is described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km)

As you can see from the equation, as the concentration of ATP ([ATP]) increases, the IC50 value also increases. This is a critical consideration when comparing the potency of different inhibitors or when comparing data generated under different assay conditions.

Experimental Protocols

Protocol 1: Determining the Apparent Km of ATP for Src Kinase

This protocol outlines a method to experimentally determine the apparent Michaelis-Menten constant (Km) of ATP for your specific Src kinase preparation under your assay conditions.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Src Kinase: Prepare a stock solution of Src kinase in kinase buffer. The final concentration in the assay should be determined empirically to ensure the reaction proceeds in the linear range.

    • This compound: Prepare a stock solution. The final concentration should be saturating (typically 5-10 times the Km of the peptide) to ensure the reaction rate is primarily dependent on the ATP concentration.

    • ATP Stock: Prepare a high-concentration stock solution of ATP (e.g., 10 mM) and perform serial dilutions to create a range of concentrations for the assay (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500, 1000 µM).

  • Assay Procedure:

    • In a suitable microplate (e.g., a black, low-volume 384-well plate), add the assay components in the following order:

      • Kinase Buffer

      • Src Kinase

      • This compound

      • Varying concentrations of ATP (to initiate the reaction)

    • The final reaction volume is typically 20-50 µL.

    • Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear phase (typically 30-60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA (to chelate Mg²⁺) and, if using an antibody-based detection method, the anti-phosphotyrosine antibody.

    • Incubate to allow for antibody binding (if applicable).

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of change in fluorescence polarization) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and the apparent Km of ATP.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal or Small Assay Window 1. Insufficient ATP: The ATP concentration is too low, limiting the kinase reaction. 2. Inactive Enzyme: The Src kinase has lost activity due to improper storage or handling. 3. Sub-optimal Reagent Concentrations: Concentrations of the kinase or this compound are too low. 4. Incorrect Buffer Conditions: pH or salt concentrations are not optimal for enzyme activity.1. Increase the ATP concentration. Perform an ATP titration to find the optimal concentration. 2. Use a fresh aliquot of the enzyme and always keep it on ice. 3. Titrate the kinase and this compound to find concentrations that give a robust signal. 4. Ensure the buffer components and pH are as recommended.
High Background Signal 1. Contaminating Kinase Activity: The sample (if not purified enzyme) contains other kinases that can phosphorylate the substrate. 2. Non-enzymatic Phosphorylation: Unlikely, but could be due to reactive compounds in the assay. 3. Fluorescent Interference: Test compounds or contaminants in the well are fluorescent at the excitation/emission wavelengths of FAM.[2]1. Use a specific Src kinase inhibitor as a negative control to determine the level of Src-specific activity. 2. Run a control reaction without the enzyme to check for non-enzymatic signal generation. 3. Pre-read the plate before initiating the kinase reaction to identify interfering compounds. Use red-shifted fluorophores if interference is a persistent issue.[2]
High Well-to-Well Variability 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the enzyme or ATP. 2. Incomplete Mixing: Reagents are not mixed thoroughly in the wells. 3. Temperature Gradients: Uneven temperature across the microplate during incubation. 4. Edge Effects: Evaporation from the wells at the edges of the plate.1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps. 2. Gently mix the plate after adding all reagents. 3. Ensure the plate is incubated in a temperature-controlled environment. 4. Use plate seals and/or fill the outer wells with buffer or water to minimize evaporation.
IC50 Values are Higher than Expected 1. High ATP Concentration: The ATP concentration used is significantly higher than the Km, leading to right-shifting of the IC50 curve for competitive inhibitors.[1] 2. Incorrect Inhibitor Concentration: Errors in the serial dilution of the inhibitor.1. Re-run the assay with an ATP concentration at or near the Km. 2. Prepare fresh dilutions of the inhibitor and verify the concentrations.

Data Presentation

Table 1: Effect of ATP Concentration on the IC50 of a Hypothetical ATP-Competitive Inhibitor

This table illustrates the theoretical impact of varying ATP concentrations on the IC50 value of an inhibitor, as predicted by the Cheng-Prusoff equation.

Assumptions: Src Kinase Km for ATP = 30 µM; Inhibitor Ki = 10 nM.

ATP Concentration (µM)[ATP]/Km RatioCalculated IC50 (nM)
30.111
100.3313.3
30 (Km) 1 20
1003.3343.3
30010110
1000 (Physiological)33.3343
Table 2: Recommended Reagent Concentration Ranges for this compound Assay
ReagentRecommended Starting ConcentrationOptimization Range
Src KinaseEmpirically Determined1 - 50 nM
This compound100 nM50 - 500 nM
ATPKm of ATP (e.g., ~30 µM)1 µM - 1 mM
MgCl₂10 mM5 - 20 mM

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Kinase Buffer a1 Dispense Reagents into Microplate p1->a1 p2 Src Kinase Stock p2->a1 p3 This compound Stock p3->a1 p4 ATP Serial Dilutions a2 Initiate with ATP p4->a2 a1->a2 a3 Incubate at 30°C a2->a3 a4 Stop Reaction a3->a4 d1 Read Fluorescence Polarization a4->d1 d2 Plot Velocity vs. [ATP] d1->d2 d3 Calculate Km (Michaelis-Menten Fit) d2->d3

Caption: Workflow for optimizing ATP concentration in the this compound assay.

src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Kinase (Inactive) Receptor->Src Activation Signal ActiveSrc Src Kinase (Active) Src->ActiveSrc Conformational Change pSubstrate Phospho-FAM-Srctide (Fluorescence Change) ActiveSrc->pSubstrate Phosphorylation ADP ADP ActiveSrc->ADP Substrate This compound (Unphosphorylated) ATP ATP ATP->ActiveSrc

Caption: Simplified diagram of the this compound assay principle.

References

Technical Support Center: FAM-Srctide Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FAM-Srctide in kinase inhibition assays, particularly with a focus on fluorescence polarization (FP) readouts.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a this compound kinase inhibition assay?

A1: To ensure data reliability and accuracy, the following controls are critical:

  • No-Enzyme Control: Contains all reaction components except the kinase. This control helps determine the background signal of the assay.

  • No-Inhibitor (Vehicle) Control: Contains the kinase, substrate, ATP, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This represents 100% kinase activity.

  • Positive Inhibition Control: Includes a known inhibitor of the kinase (e.g., Dasatinib or PP2 for Src kinase). This control validates that the assay can detect inhibition.[1]

  • Solvent Control: If using organic solvents at concentrations that might affect enzyme activity (e.g., >1% DMSO), this control contains the solvent at the final concentration used in the test wells to assess its impact on the kinase reaction.[1]

Q2: How can I determine the optimal concentrations of kinase and this compound?

A2: Optimal concentrations are determined through titration experiments. First, titrate the kinase with a fixed, non-limiting concentration of ATP and this compound to find the enzyme concentration that yields a robust signal within the linear range of the reaction.[2] Subsequently, with the optimized kinase concentration, titrate the this compound to determine the concentration that gives the best assay window and signal-to-noise ratio.[2]

Q3: What is a Z' factor, and what is an acceptable value for my assay?

A3: The Z' factor is a statistical parameter that assesses the quality and robustness of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[3][4]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Signal-to-Background Ratio 1. Insufficient kinase activity. 2. Suboptimal reagent concentrations. 3. Inactive enzyme or substrate.1. Increase kinase concentration or incubation time (ensure linearity). 2. Re-optimize kinase, this compound, and ATP concentrations. 3. Use fresh, properly stored enzyme and substrate.
High Variability Between Replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate.1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after each reagent addition. 3. Avoid using the outer wells of the plate or fill them with buffer.
False Positives 1. Compound auto-fluorescence. 2. Light scattering from precipitated compounds.1. Pre-read the plate after compound addition but before the kinase reaction. 2. Use red-shifted fluorophores to minimize interference.[5] 3. Check compound solubility in the assay buffer.
False Negatives 1. Compound absorbing at excitation or emission wavelengths (inner filter effect). 2. Inhibitor concentration is too low.1. Use lower substrate concentrations or a different detection method. 2. Screen at a higher range of inhibitor concentrations.
Z' Factor < 0.5 1. Small assay window (difference between positive and negative controls). 2. High data variability.1. Optimize reagent concentrations to maximize the signal difference. 2. Address sources of variability as listed above.

Experimental Protocols

Protocol 1: this compound Kinase Inhibition Assay (Fluorescence Polarization)

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

Reagents:

  • Src Kinase

  • This compound

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

  • Test Compounds and Control Inhibitor (e.g., Dasatinib)

  • 384-well, low-volume, black microplate

Procedure:

  • Prepare Reagents: Dilute enzyme, substrate, ATP, and inhibitors in the assay buffer to desired stock concentrations.

  • Add Inhibitor: To the wells of the microplate, add 1 µl of the test compound, control inhibitor, or vehicle (for no-inhibitor control).

  • Add Enzyme: Add 2 µl of the diluted kinase to all wells except the no-enzyme control wells. Add 2 µl of assay buffer to the no-enzyme control wells.

  • Initiate Reaction: Add 2 µl of the this compound/ATP mix to all wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Read Plate: Measure the fluorescence polarization on a compatible plate reader.

Protocol 2: Control Experiments Setup
Control Type Kinase This compound/ATP Inhibitor/Compound Vehicle (e.g., DMSO)
Test +++-
No-Inhibitor ++-+
Positive Control +++ (Known Inhibitor)-
No-Enzyme -+-+

Quantitative Data Summary

Table 1: Example Z' Factor Calculation
Control Mean mP Std Dev (σ)
No-Inhibitor (n=16)25010
Positive Control (n=16)10015
Z' Factor 0.67

Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn|

Table 2: Example IC₅₀ Values for Src Kinase Inhibitors
Inhibitor Reported IC₅₀ Range
Dasatinib1 - 10 nM
PP25 - 50 nM
Staurosporine10 - 100 nM

Note: These values are approximate and can vary based on assay conditions.

Visualizations

Src_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Src Src Receptor->Src Activation Substrate (e.g., Srctide) Substrate (e.g., Srctide) Src->Substrate (e.g., Srctide) Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate (e.g., Srctide)->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling

Caption: Simplified Src kinase signaling pathway.

Kinase_Assay_Workflow Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Controls & Inhibitors Dispense Controls & Inhibitors Prepare Reagents->Dispense Controls & Inhibitors Add Kinase Add Kinase Dispense Controls & Inhibitors->Add Kinase Initiate with this compound/ATP Initiate with this compound/ATP Add Kinase->Initiate with this compound/ATP Incubate Incubate Initiate with this compound/ATP->Incubate Read Fluorescence Polarization Read Fluorescence Polarization Incubate->Read Fluorescence Polarization Analyze Data (IC50, Z') Analyze Data (IC50, Z') Read Fluorescence Polarization->Analyze Data (IC50, Z') End Analyze Data (IC50, Z')->End

Caption: Experimental workflow for a kinase inhibition assay.

Troubleshooting_Logic Problem Problem Low_Signal Low Signal Problem->Low_Signal High_Variability High Variability Problem->High_Variability Check_Reagents Check Reagent Activity/Conc. Low_Signal->Check_Reagents Check_Pipetting Review Pipetting/Mixing High_Variability->Check_Pipetting Optimize_Assay Re-optimize Assay Conditions Check_Reagents->Optimize_Assay Improve_Technique Refine Liquid Handling Check_Pipetting->Improve_Technique

Caption: A logical approach to troubleshooting common assay issues.

References

Validation & Comparative

A Head-to-Head Comparison for Kinase Inhibitor Profiling: FAM-Srctide versus LanthaScreen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitor profiling, the choice of assay technology is a critical decision that impacts data quality, throughput, and cost. This guide provides an objective comparison of two prominent methods: the FAM-Srctide fluorescence polarization (FP) assay and the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By examining their underlying principles, experimental workflows, and performance metrics, this document aims to equip researchers with the necessary information to select the most suitable assay for their specific needs.

At a Glance: Key Differences

FeatureThis compound (Fluorescence Polarization)LanthaScreen™ (TR-FRET)
Principle Measures the change in the tumbling rate of a fluorescently labeled peptide substrate upon phosphorylation and antibody binding.Measures the energy transfer between a terbium-labeled antibody and a fluorescein-labeled substrate upon phosphorylation.
Detection Change in polarization of emitted light (mP).Ratiometric measurement of two emission wavelengths (520 nm / 490 nm).
Primary Readout Millipolarization (mP) units.TR-FRET Ratio.
Susceptibility to Interference Can be susceptible to interference from fluorescent compounds and light scattering.Less susceptible to interference from fluorescent compounds and light scattering due to time-resolved detection.
Assay Format Homogeneous, mix-and-read.Homogeneous, mix-and-read.

Delving into the Methodologies

The this compound Assay: A Fluorescence Polarization Approach

The this compound assay is a type of fluorescence polarization (FP) immunoassay. The fundamental principle lies in monitoring the change in the rotational speed of a fluorescently labeled peptide, this compound, in solution. Smaller molecules, like the unbound this compound, tumble rapidly, resulting in a low polarization of emitted light when excited with polarized light. When a kinase phosphorylates the Srctide peptide, a phospho-specific antibody can then bind to it. This binding event creates a much larger complex that tumbles more slowly, leading to a significant increase in the polarization of the emitted light. Kinase inhibitors will prevent the phosphorylation of this compound, thus preventing the antibody from binding and keeping the polarization signal low.

cluster_0 No Inhibition cluster_1 Inhibition FAM-Srctide_unphos This compound (Unphosphorylated) FAM-Srctide_phos This compound-P (Phosphorylated) FAM-Srctide_unphos->FAM-Srctide_phos Phosphorylation Kinase_ATP Kinase + ATP Large_Complex Large Fluorescent Complex (High Polarization) FAM-Srctide_phos->Large_Complex Binding pAb Phospho-specific Antibody pAb->Large_Complex Binding FAM-Srctide_unphos_inhib This compound (Unphosphorylated) No_Phosphorylation No Phosphorylation FAM-Srctide_unphos_inhib->No_Phosphorylation Kinase_Inhibitor Kinase + ATP + Inhibitor Kinase_Inhibitor->No_Phosphorylation Free_FAM_Srctide Free this compound (Low Polarization) No_Phosphorylation->Free_FAM_Srctide

Fig 1. Principle of the this compound FP assay.
The LanthaScreen™ Assay: A TR-FRET-Based Method

LanthaScreen™ is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay platform.[1][2] This technology utilizes a long-lifetime terbium (Tb) chelate as a donor fluorophore and a fluorescein or green fluorescent protein (GFP) as the acceptor.[3] In a typical kinase activity assay, a fluorescein-labeled substrate is incubated with the kinase and ATP. Upon phosphorylation, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the terbium. This results in an increase in the fluorescein emission signal at 520 nm and a decrease in the terbium emission at 490 nm. The ratiometric measurement of these two wavelengths provides a robust signal that is less prone to certain types of assay interference.[4]

cluster_0 No Inhibition cluster_1 Inhibition Fluorescein-Substrate_unphos Fluorescein-Substrate (Unphosphorylated) Fluorescein-Substrate_phos Fluorescein-Substrate-P (Phosphorylated) Fluorescein-Substrate_unphos->Fluorescein-Substrate_phos Phosphorylation Kinase_ATP_L Kinase + ATP FRET_Complex TR-FRET Signal (High 520/490 Ratio) Fluorescein-Substrate_phos->FRET_Complex Binding Tb-Ab Terbium-labeled Antibody Tb-Ab->FRET_Complex Binding Fluorescein-Substrate_unphos_inhib Fluorescein-Substrate (Unphosphorylated) No_Phosphorylation_L No Phosphorylation Fluorescein-Substrate_unphos_inhib->No_Phosphorylation_L Kinase_Inhibitor_L Kinase + ATP + Inhibitor Kinase_Inhibitor_L->No_Phosphorylation_L No_FRET No TR-FRET (Low 520/490 Ratio) No_Phosphorylation_L->No_FRET

Fig 2. Principle of the LanthaScreen TR-FRET assay.

Experimental Protocols

This compound Fluorescence Polarization Assay Protocol for Inhibitor Profiling

This protocol is a representative example for a fluorescence polarization-based kinase assay using a FAM-labeled peptide substrate.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X this compound and ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the kinase.

    • Prepare a 4X inhibitor stock solution in 100% DMSO and then dilute to a 4X working solution in kinase buffer.

    • Prepare a phospho-specific antibody solution in FP buffer (e.g., 100 mM sodium phosphate pH 7.4, 100 mM NaCl, 0.2 mg/mL bovine gamma globulin).

  • Kinase Reaction:

    • In a 384-well black plate, add 5 µL of the 4X inhibitor solution (or DMSO for controls).

    • Add 10 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X this compound/ATP solution.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the phospho-specific antibody solution.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

    • Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the millipolarization (mP) values.

    • Plot the mP values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Start Start Add_Inhibitor Add 4X Inhibitor/DMSO Start->Add_Inhibitor Add_Kinase Add 2X Kinase Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add 2X this compound/ATP Add_Kinase->Add_Substrate_ATP Incubate_Kinase Incubate (60-90 min) Add_Substrate_ATP->Incubate_Kinase Add_Antibody Add Phospho-specific Antibody Incubate_Kinase->Add_Antibody Incubate_Detection Incubate (≥30 min) Add_Antibody->Incubate_Detection Read_FP Read Fluorescence Polarization Incubate_Detection->Read_FP Analyze Calculate IC50 Read_FP->Analyze End End Analyze->End

Fig 3. this compound (FP) inhibitor profiling workflow.
LanthaScreen™ TR-FRET Kinase Assay Protocol for Inhibitor Profiling

This protocol is a generalized procedure for a LanthaScreen™ TR-FRET kinase activity assay.

  • Reagent Preparation:

    • Prepare a 4X inhibitor stock solution in 100% DMSO and create a serial dilution.

    • Prepare a 4X kinase solution in kinase buffer.

    • Prepare a 2X fluorescein-labeled substrate/ATP solution in kinase buffer.

    • Prepare a 2X Tb-labeled phospho-specific antibody/EDTA solution in TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a 384-well plate (white or black), add 2.5 µL of the 4X inhibitor solution (or DMSO for controls).

    • Add 2.5 µL of the 4X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X fluorescein-labeled substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the 2X Tb-labeled antibody/EDTA solution.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 490 nm and 520 nm).

  • Data Analysis:

    • Calculate the 520/490 nm emission ratio.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Start_L Start_L Add_Inhibitor_L Add 4X Inhibitor/DMSO Start_L->Add_Inhibitor_L Add_Kinase_L Add 4X Kinase Add_Inhibitor_L->Add_Kinase_L Add_Substrate_ATP_L Add 2X Fluorescein-Substrate/ATP Add_Kinase_L->Add_Substrate_ATP_L Incubate_Kinase_L Incubate (60 min) Add_Substrate_ATP_L->Incubate_Kinase_L Add_Antibody_EDTA_L Add 2X Tb-Antibody/EDTA Incubate_Kinase_L->Add_Antibody_EDTA_L Incubate_Detection_L Incubate (30-60 min) Add_Antibody_EDTA_L->Incubate_Detection_L Read_TRFRET Read TR-FRET Signal Incubate_Detection_L->Read_TRFRET Analyze_L Calculate IC50 Read_TRFRET->Analyze_L End_L End_L Analyze_L->End_L

Fig 4. LanthaScreen (TR-FRET) inhibitor profiling workflow.

Performance Comparison

Assay Robustness: Z'-Factor

The Z'-factor is a statistical indicator of assay quality, with a value between 0.5 and 1.0 being considered excellent for high-throughput screening (HTS).

Assay TypeReported Z'-Factor RangeReference
Fluorescence Polarization (FP)0.77 - 0.89[1][5]
TR-FRET (LanthaScreen™)0.79 - 0.88[6][7]

Both FP and TR-FRET assays are capable of achieving excellent Z'-factors, indicating their suitability for HTS campaigns.

Inhibitor Potency: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a direct comparison of IC₅₀ values for a panel of inhibitors across both this compound and LanthaScreen assays is not available, studies comparing FP and TR-FRET technologies for the same kinase targets have been conducted.

One study comparing FP and TR-FRET for PI3Kα showed comparable IC₅₀ values for several known inhibitors.[1] For example, the potent inhibitor Wortmannin exhibited IC₅₀ values in the low nanomolar range in both assays. However, it is important to note that absolute IC₅₀ values can vary between assay formats due to differences in assay conditions, such as enzyme and substrate concentrations. A study on 14-3-3 protein interaction inhibitors found that a known inhibitor, FOBISIN 101, showed an IC₅₀ of ~26.2 µM in a TR-FRET assay, which was discovered through an FP-based HTS campaign.[8]

Advantages and Disadvantages

This compound (Fluorescence Polarization)

Advantages:

  • Simple, Homogeneous Format: The mix-and-read format is straightforward and amenable to automation.

  • Cost-Effective: Generally, FP assays can be more cost-effective in terms of reagents and instrumentation compared to TR-FRET.

  • Established Technology: FP is a well-understood and widely used technology in drug discovery.

Disadvantages:

  • Susceptibility to Interference: The assay can be prone to interference from fluorescent library compounds, which can lead to false positives or negatives.[4] Light scatter from precipitated compounds can also be problematic.

  • Smaller Assay Window: The dynamic range of FP assays can sometimes be smaller than that of TR-FRET assays.

LanthaScreen™ (TR-FRET)

Advantages:

  • Reduced Compound Interference: The time-resolved nature of the detection significantly reduces interference from background fluorescence and scattered light, leading to higher quality data.[3][4]

  • High Sensitivity and Robustness: The ratiometric measurement enhances the robustness and reproducibility of the assay.

  • Flexibility: The LanthaScreen™ platform offers a wide range of kinases, substrates, and antibodies, providing flexibility in assay design.[9]

Disadvantages:

  • Higher Cost: Reagents and instrumentation for TR-FRET assays can be more expensive than those for FP assays.

  • Potential for Steric Hindrance: The use of a large antibody for detection could potentially interfere with inhibitor binding in some cases, although this is generally not a major issue.

Conclusion

Both this compound (FP) and LanthaScreen™ (TR-FRET) are powerful, homogeneous assay technologies suitable for high-throughput kinase inhibitor profiling. The choice between the two will largely depend on the specific requirements of the screening campaign.

This compound (FP) is an excellent choice for primary screening and academic labs where cost-effectiveness and simplicity are major considerations. However, careful consideration must be given to potential compound interference.

LanthaScreen™ (TR-FRET) is often the preferred method for high-value screens in drug discovery settings where data quality and robustness are paramount. Its resistance to compound interference makes it particularly well-suited for screening large and diverse chemical libraries.

Ultimately, the optimal assay choice will involve a balance of performance, cost, and the specific characteristics of the kinase target and compound library being investigated. Validation with a small set of known inhibitors is always recommended before embarking on a large-scale screening campaign.

References

FAM-Srctide vs. Radiolabeled Kinase Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal kinase assay is a critical decision that impacts data quality, experimental throughput, and laboratory safety. This guide provides an objective comparison of FAM-Srctide-based fluorescence assays and traditional radiolabeled kinase assays, offering supporting data, detailed experimental protocols, and visual workflows to inform your choice.

The measurement of kinase activity is fundamental to basic research and drug discovery. For decades, radiolabeled assays, often considered the "gold standard," have been the mainstay for quantifying enzyme kinetics and inhibitor potency. However, the emergence of fluorescence-based technologies, such as those utilizing this compound, presents a compelling alternative with significant advantages in safety, efficiency, and ease of use.

Quantitative Performance Comparison

The following table summarizes key performance metrics for this compound and radiolabeled kinase assays. Data is compiled from various sources to provide a representative comparison.

FeatureThis compound AssayRadiolabeled Assay ([32P]-ATP)
Principle Measures the change in fluorescence polarization or intensity upon phosphorylation of a FAM-labeled peptide substrate.Directly measures the incorporation of a radiolabeled phosphate from [γ-32P]-ATP onto a substrate.[1][2]
Safety Non-radioactive, eliminating the risks associated with handling and disposal of radioactive materials.Involves handling of radioactive isotopes, requiring specialized licenses, monitoring, and waste disposal protocols.
Throughput High-throughput compatible, easily automated in 96- or 384-well plate formats.Lower throughput, with manual separation steps (e.g., filter binding) that are more labor-intensive.[1]
Sensitivity High sensitivity, with detection limits for inhibitors in the low nanomolar range (e.g., Ki = 0.01 nM for Src kinase with FP).High sensitivity, considered a direct and robust measurement of kinase activity.[1]
Assay Type Homogeneous ("mix-and-read") format, requiring no separation steps.Heterogeneous format, requiring separation of the phosphorylated substrate from unincorporated [γ-32P]-ATP.
Reagent Stability FAM-labeled peptides are stable for extended periods.[γ-32P]-ATP has a short half-life (14.3 days), requiring frequent purchasing and activity correction calculations.
Cost Generally lower cost per well due to the absence of radioactive materials and waste disposal expenses.Higher costs associated with radioactive isotope purchase, specialized waste disposal, and regulatory compliance.
Data Analysis Direct output from a fluorescence plate reader, simplifying data analysis.Requires scintillation counting or phosphorimaging, followed by data processing.
Z'-Factor Typically high, often > 0.7, indicating a robust and reliable assay for screening.Can achieve high Z' factors, but may be more variable due to multiple manual steps.

Experimental Methodologies

Below are detailed protocols for performing kinase assays using both this compound and radiolabeled ATP.

This compound Kinase Assay Protocol (Fluorescence Polarization)

This protocol is a representative example for measuring Src kinase activity.

Materials:

  • Src Kinase

  • This compound (e.g., FAM-AEEEIYGEFEAKKKK-NH2)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Test compounds (inhibitors)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of Src Kinase in Kinase Buffer.

    • Prepare a 2X solution of this compound and ATP in Kinase Buffer.

    • Prepare serial dilutions of test compounds in Kinase Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound or vehicle (for control wells) to the wells of the 384-well plate.

    • Add 5 µL of the 2X Src Kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X this compound/ATP solution to each well to start the reaction.

    • The final reaction volume is 20 µL.

  • Incubation:

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a suitable stop buffer (e.g., containing EDTA) or by proceeding directly to reading.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM excitation and emission.

  • Data Analysis:

    • Calculate the change in fluorescence polarization for each well.

    • Plot the data as a function of inhibitor concentration to determine IC₅₀ values.

Radiolabeled Kinase Assay Protocol ([32P]-ATP Filter Binding)

This protocol is a standard method for measuring Src kinase activity.

Materials:

  • Src Kinase

  • Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • [γ-32P]-ATP

  • Test compounds (inhibitors)

  • Phosphocellulose filter paper (e.g., P81)

  • 75 mM Phosphoric Acid

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a solution of Src Kinase in Kinase Reaction Buffer.

    • Prepare a solution of the peptide substrate in Kinase Reaction Buffer.

    • Prepare a stock solution of ATP containing a known amount of [γ-32P]-ATP.

    • Prepare serial dilutions of test compounds.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the Src Kinase, peptide substrate, and test compound.

    • Initiate the reaction by adding the ATP/[γ-32P]-ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Filter Binding:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Immediately immerse the filter paper in a beaker of 75 mM phosphoric acid to precipitate the phosphorylated substrate.

  • Washing:

    • Wash the filter papers several times with 75 mM phosphoric acid to remove unincorporated [γ-32P]-ATP.

    • Perform a final wash with acetone to air dry the filters.

  • Detection:

    • Place the dried filter papers into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a no-enzyme control) from the sample CPM.

    • Plot the CPM values as a function of inhibitor concentration to determine IC₅₀ values.

Visualizing the Processes

To further clarify the experimental workflows and the underlying biological context, the following diagrams have been generated using Graphviz.

Src Kinase Signaling Pathway

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Gene_Expression Gene Expression STAT3->Gene_Expression Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival Akt_Pathway->Survival Gene_Expression->Proliferation

Caption: A simplified diagram of the Src kinase signaling pathway, which is involved in regulating cell proliferation, survival, and migration.

Experimental Workflow: this compound Assay

FAM_Srctide_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare 2X Solutions: - Src Kinase - this compound/ATP - Inhibitors Add_Inhibitor Add Inhibitor/Vehicle to 384-well Plate Reagents->Add_Inhibitor Add_Kinase Add Src Kinase Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Substrate Add this compound/ATP (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Calculate IC50 Values Read_FP->Analyze_Data

Caption: The streamlined, homogeneous workflow of a this compound fluorescence polarization kinase assay.

Experimental Workflow: Radiolabeled Kinase Assay

Radiolabeled_Workflow cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection & Analysis Mix_Reagents Combine Kinase, Substrate, Inhibitor, and [γ-32P]-ATP Incubate Incubate at 30°C Mix_Reagents->Incubate Spot_Filter Spot Reaction onto Phosphocellulose Paper Incubate->Spot_Filter Wash Wash Filters with Phosphoric Acid Spot_Filter->Wash Dry Dry Filters Wash->Dry Scintillation Add Scintillation Fluid & Count CPM Dry->Scintillation Analyze_Data Calculate IC50 Values Scintillation->Analyze_Data

Caption: The multi-step, heterogeneous workflow of a traditional radiolabeled filter-binding kinase assay.

Conclusion

While radiolabeled kinase assays have historically been a cornerstone of kinase research due to their direct and sensitive nature, the advantages offered by this compound and other fluorescence-based assays are substantial. The elimination of radioactivity enhances laboratory safety and significantly reduces costs and logistical burdens associated with radioactive material handling and disposal. Furthermore, the homogeneous format of fluorescent assays makes them highly amenable to high-throughput screening, accelerating the pace of drug discovery and basic research. For many applications, particularly in inhibitor screening and profiling, this compound-based assays provide a robust, sensitive, and efficient alternative to traditional radiolabeled methods.

References

Validating FAM-Srctide Assay Results with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase drug discovery and cell signaling, accurate and reliable measurement of enzyme activity is paramount. The FAM-Srctide assay, a fluorescence-based method, offers a high-throughput solution for assessing Src tyrosine kinase activity. However, the gold standard for specificity and detailed molecular information remains mass spectrometry. This guide provides a comprehensive comparison of these two methodologies, offering insights into their respective principles, performance, and the experimental protocols necessary for their application and validation.

Principle of Detection

This compound Assay: This method typically employs a peptide substrate for Src kinase, Srctide, which is chemically labeled with a fluorescein amidite (FAM) fluorophore. The assay principle often relies on fluorescence polarization (FP). In solution, the small, fluorescently labeled Srctide peptide tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by Src kinase, a larger phosphopeptide-antibody complex can be formed by introducing a specific anti-phosphotyrosine antibody. This larger complex tumbles much slower, leading to a significant increase in fluorescence polarization. The change in polarization is directly proportional to the kinase activity.

Mass Spectrometry (MS): This technique directly measures the mass-to-charge ratio of ions. In the context of a kinase assay, mass spectrometry can be used to detect the mass shift that occurs upon the addition of a phosphate group (79.98 Da) to the Srctide peptide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed to separate the phosphorylated peptide from the non-phosphorylated form and then to fragment the peptide to confirm the exact site of phosphorylation. The amount of phosphorylated peptide can be quantified by measuring the area under the peak in the mass chromatogram, providing a direct and highly specific measure of kinase activity.

Performance Comparison

The choice between the this compound assay and mass spectrometry often depends on the specific requirements of the experiment, such as throughput, sensitivity, and the level of detail required.

ParameterThis compound Assay (Fluorescence Polarization)Mass Spectrometry (LC-MS/MS)
Principle Indirect detection of phosphorylation via change in molecular rotation.Direct detection of the mass change due to phosphorylation.
Throughput High (amenable to 96- and 384-well plate formats).Lower (requires serial sample injection and chromatographic separation).
Sensitivity Nanomolar to picomolar range, depending on the specific assay setup.Picomolar to femtomolar range, highly sensitive.
Specificity Can be prone to interference from fluorescent compounds or compounds that affect antibody binding.Very high, as it directly measures the mass of the phosphorylated peptide and can confirm the phosphorylation site.
Quantitative Yes, provides relative quantification of kinase activity.Yes, provides both relative and absolute quantification (with the use of stable isotope-labeled standards).
Information Provides a measure of overall kinase activity.Provides detailed molecular information, including the precise site of phosphorylation and detection of multi-site phosphorylation.
Cost Generally lower cost per sample for reagents and instrumentation.Higher initial instrument cost and cost per sample due to consumables and maintenance.
Ease of Use Relatively simple and automation-friendly.Requires specialized expertise for operation, data acquisition, and analysis.

Experimental Workflows and Signaling Pathways

To visually represent the processes discussed, the following diagrams illustrate the Src signaling pathway and the experimental workflow for validating this compound assay results with mass spectrometry.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras FAK->Src Migration Migration FAK->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Validation_Workflow cluster_Assay Kinase Reaction cluster_FP This compound Assay cluster_MS Mass Spectrometry Validation Src Src Kinase Reaction Phosphorylated This compound Src->Reaction Srctide This compound Srctide->Reaction ATP ATP ATP->Reaction Antibody Add Anti-pTyr Antibody Reaction->Antibody Quench Quench Reaction Reaction->Quench FP_Reader Measure Fluorescence Polarization Antibody->FP_Reader FP_Result Activity Data FP_Reader->FP_Result Compare Compare Results FP_Result->Compare LC LC Separation Quench->LC MS MS/MS Analysis LC->MS MS_Result Phosphorylation Quantification MS->MS_Result MS_Result->Compare

A Researcher's Guide to Fluorescently Labeled Srctide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for the successful application of the Srctide peptide in kinase activity assays and cellular imaging. This guide provides a comprehensive comparison of commonly used fluorescent labels for Srctide, supported by experimental data and detailed protocols to aid in your research endeavors.

Srctide, a well-established substrate for Src family kinases, serves as a valuable tool for studying kinase activity and inhibition.[1][2] The covalent attachment of a fluorescent dye to this peptide enables real-time monitoring of its interaction with kinases and its localization within cellular environments.[3] This guide will compare the performance of several popular fluorescent dyes when conjugated to Srctide, focusing on their spectral properties, brightness, and photostability.

Comparative Analysis of Fluorescent Labels for Srctide

The choice of a fluorescent label is dictated by the specific experimental requirements, including the instrumentation available, the need for multiplexing, and the desired sensitivity. Here, we compare five commonly used fluorescent dyes for labeling Srctide: FAM, TAMRA, Cy3, Cy5, and Alexa Fluor 488.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness¹Photostability
FAM 494518~75,000~0.92HighModerate
TAMRA 555580~90,000~0.3-0.5ModerateHigh
Cy3 550570~150,000~0.15HighModerate
Cy5 650670~250,000~0.28Very HighHigh
Alexa Fluor 488 495519~71,000~0.92HighVery High

¹Relative Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000. Data is for the free dye and may vary upon conjugation to the peptide.[2][4][5][6][7]

Key Considerations for Dye Selection

  • FAM (Carboxyfluorescein): A widely used and cost-effective green fluorophore, FAM is compatible with standard fluorescein filter sets.[8] However, its fluorescence is pH-sensitive and it is prone to photobleaching.[9]

  • TAMRA (Tetramethylrhodamine): This orange-red fluorophore offers good photostability, making it suitable for longer imaging experiments.[10] It is often used as a FRET acceptor with FAM as the donor.[6]

  • Cy3 and Cy5: These cyanine dyes are very bright and photostable.[11] Cy5, with its far-red emission, is particularly useful for in vivo imaging due to reduced autofluorescence from biological tissues.[12]

  • Alexa Fluor 488: A superior alternative to FAM, Alexa Fluor 488 is brighter, more photostable, and its fluorescence is pH-insensitive over a wide range.[13][14]

Signaling Pathways and Experimental Workflows

To effectively utilize fluorescently labeled Srctide, a foundational understanding of the relevant biological pathways and experimental procedures is essential.

Src Kinase Signaling Pathway

Src, a non-receptor tyrosine kinase, plays a pivotal role in regulating numerous cellular processes, including proliferation, differentiation, migration, and survival.[11][15] Upon activation by various upstream signals, such as growth factor receptors or integrins, Src phosphorylates a multitude of downstream substrates, initiating a cascade of signaling events.[2]

Src_Signaling_Pathway Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Src Kinase Signaling Pathway
Experimental Workflow: Peptide Labeling and Purification

The general workflow for producing fluorescently labeled Srctide involves solid-phase peptide synthesis followed by dye conjugation and purification.[16][17]

Peptide_Labeling_Workflow Peptide Labeling and Purification Workflow SPPS Solid-Phase Peptide Synthesis of Srctide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Dye_Conjugation Dye Conjugation (e.g., N-terminus or Lysine) Cleavage->Dye_Conjugation Purification RP-HPLC Purification Dye_Conjugation->Purification Analysis Mass Spectrometry & Purity Analysis Purification->Analysis Final_Product Lyophilized Fluorescent Srctide Peptide Analysis->Final_Product

Peptide Labeling and Purification Workflow

Experimental Protocols

Protocol 1: N-terminal Labeling of Srctide with FAM

This protocol describes the manual conjugation of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester (FAM-NHS) to the N-terminus of Srctide.

Materials:

  • Srctide peptide (crude, lyophilized powder)

  • 5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS ester)

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the crude Srctide peptide in DMF to a concentration of 10 mg/mL.

  • Dye Activation: In a separate tube, dissolve FAM-NHS ester in DMF to a concentration of 10 mg/mL.

  • Reaction Setup: Add 1.5 equivalents of the FAM-NHS solution to the peptide solution. Add 3 equivalents of DIPEA to the reaction mixture to raise the pH and facilitate the reaction.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature in the dark.

  • Quenching: The reaction is typically self-quenching as the NHS ester hydrolyzes over time.

  • Purification: Purify the FAM-labeled Srctide using a reverse-phase HPLC system with a C18 column. A common gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Analysis: Collect the fractions corresponding to the fluorescently labeled peptide and confirm the molecular weight using mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 2: Fluorescence Polarization (FP) Assay for Src Kinase Activity

This protocol outlines a competitive FP assay to measure the binding of fluorescently labeled Srctide to Src kinase.[18][19]

Materials:

  • FAM-Srctide (or other fluorescently labeled Srctide)

  • Recombinant active Src kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP

  • Unlabeled Srctide (for competition)

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of this compound at 20 nM in kinase buffer.

    • Prepare a 2X solution of Src kinase at an appropriate concentration (to be determined by titration, typically in the low nM range) in kinase buffer.

    • Prepare a serial dilution of unlabeled Srctide or inhibitor compounds in kinase buffer.

  • Assay Setup:

    • Add 10 µL of the 2X this compound solution to each well of the 384-well plate.

    • Add 5 µL of kinase buffer to the "no kinase" control wells.

    • Add 5 µL of the unlabeled Srctide/inhibitor dilutions to the appropriate wells.

    • Add 5 µL of kinase buffer to the "max signal" wells.

  • Initiate Reaction: Add 10 µL of the 2X Src kinase solution to all wells except the "no kinase" controls.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader. Excitation is set to ~485 nm and emission to ~535 nm for FAM.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Prepare_Reagents Prepare Reagents: - Fluorescent Srctide - Src Kinase - Unlabeled Competitor Plate_Setup Plate Setup: - Add fluorescent Srctide - Add buffer/competitor Prepare_Reagents->Plate_Setup Add_Kinase Add Src Kinase to Initiate Binding Plate_Setup->Add_Kinase Incubate Incubate at Room Temp Add_Kinase->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Data Analysis: - Calculate mP values - Determine IC50/Kd Measure_FP->Data_Analysis

Fluorescence Polarization Assay Workflow
Protocol 3: FRET-based Assay for Src Kinase-Mediated Phosphorylation

This protocol describes a FRET-based assay to monitor the phosphorylation of a dually labeled Srctide substrate by Src kinase.[12][20] A donor fluorophore (e.g., FAM) is placed on one end of the peptide, and an acceptor/quencher (e.g., Dabcyl) on the other. Upon phosphorylation, a conformational change or binding of a phosphotyrosine-binding domain can alter the FRET efficiency.

Materials:

  • Dually labeled Srctide (e.g., this compound-Dabcyl)

  • Recombinant active Src kinase

  • Kinase buffer

  • ATP

  • 384-well black microplate

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the FRET-Srctide substrate at a concentration optimized for the assay (typically in the µM range) in kinase buffer.

    • Prepare a 2X solution of Src kinase in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer.

  • Assay Setup:

    • Add 10 µL of the 2X FRET-Srctide solution to each well.

    • Add 5 µL of kinase buffer or inhibitor solution.

  • Initiate Reaction: Add 5 µL of the 4X ATP solution, followed by 10 µL of the 2X Src kinase solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence of the donor (e.g., excitation at 485 nm, emission at 520 nm for FAM) and acceptor (if applicable) over time.

  • Data Analysis: Plot the change in donor fluorescence (or the ratio of acceptor to donor fluorescence) over time to determine the initial reaction velocity.

FRET_Assay_Workflow FRET Assay Workflow for Kinase Activity Prepare_Reagents Prepare Reagents: - FRET-labeled Srctide - Src Kinase - ATP Plate_Setup Plate Setup: - Add FRET substrate - Add buffer/inhibitor Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction with ATP and Src Kinase Plate_Setup->Initiate_Reaction Kinetic_Read Kinetic Measurement of Fluorescence Signal Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis: - Plot fluorescence vs. time - Determine reaction rates Kinetic_Read->Data_Analysis

FRET Assay Workflow for Kinase Activity
Protocol 4: Cellular Imaging of Fluorescently Labeled Srctide

This protocol provides a general guideline for imaging the cellular uptake and localization of fluorescently labeled Srctide using confocal microscopy.[21][22]

Materials:

  • Fluorescently labeled Srctide (e.g., Alexa Fluor 488-Srctide)

  • Cell line of interest (e.g., HeLa, NIH 3T3)

  • Cell culture medium

  • Glass-bottom imaging dishes

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixation, optional)

  • DAPI (for nuclear counterstain, optional)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled Srctide at the desired concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells for the desired amount of time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove excess fluorescent peptide.

  • Live-Cell Imaging: Add fresh imaging medium (e.g., phenol red-free medium) to the dish and immediately image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

  • (Optional) Fixation and Counterstaining:

    • After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash three times with PBS and mount with an appropriate mounting medium.

  • Image Acquisition: Acquire images, taking Z-stacks to visualize the three-dimensional distribution of the fluorescent peptide within the cells.

Cellular_Imaging_Workflow Cellular Imaging Workflow Cell_Seeding Seed Cells on Imaging Dishes Peptide_Incubation Incubate with Fluorescent Srctide Cell_Seeding->Peptide_Incubation Washing Wash to Remove Excess Peptide Peptide_Incubation->Washing Live_Imaging Live-Cell Imaging (Confocal Microscopy) Washing->Live_Imaging Fix_Stain Optional: Fixation & Counterstaining Washing->Fix_Stain Image_Acquisition Image Acquisition & Analysis Live_Imaging->Image_Acquisition Fix_Stain->Image_Acquisition

Cellular Imaging Workflow

By providing a clear comparison of fluorescent labels and detailed, actionable protocols, this guide aims to empower researchers to make informed decisions and accelerate their research on Src kinase and related signaling pathways using fluorescently labeled Srctide.

References

A Comparative Guide to FAM-Srctide and Other Src Kinase Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate for Src kinase activity assays is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of FAM-Srctide with other commonly used Src kinase substrates, supported by available experimental data and detailed methodologies.

Introduction to Src Kinase and its Substrates

Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including cell proliferation, differentiation, migration, and survival.[1] Its dysregulation is frequently implicated in the development and progression of cancer. Consequently, Src kinase is a major target for drug discovery. The study of Src kinase activity relies on the use of specific substrates that are phosphorylated by the enzyme. An ideal substrate should exhibit high affinity and specificity for Src kinase, leading to a robust and reproducible signal in an assay format suitable for the intended application, such as high-throughput screening (HTS) of potential inhibitors.

This guide focuses on this compound, a fluorescently labeled peptide substrate, and compares it with other widely used substrates for Src kinase.

Overview of Src Kinase Substrates

Src kinase substrates can be broadly categorized into peptide-based substrates and protein substrates. Peptide substrates are short, synthetic sequences that mimic the phosphorylation site of a natural Src substrate. They are often modified with tags, such as fluorophores or biotin, to facilitate detection. Protein substrates are full-length proteins that are naturally phosphorylated by Src.

This compound is a synthetic peptide substrate labeled with 5-carboxytluorescein (FAM) at its N-terminus. Its amino acid sequence is GEEPLYWSFPAKKK-NH2 . This substrate is designed for use in fluorescence-based assays, particularly fluorescence polarization (FP) assays.

Other commonly used Src kinase substrates include:

  • Unlabeled Peptide Substrates: These peptides, such as the cdc2(6-20) peptide (KVEKIGEGTYGVVYK), often require detection methods like radioactivity ([γ-³²P]ATP) or specific antibodies.

  • Biotinylated Peptide Substrates: These substrates are captured on streptavidin-coated plates or beads, and phosphorylation is typically detected using a labeled anti-phosphotyrosine antibody.

  • Poly(Glu,Tyr) 4:1: This is a random polymer of glutamic acid and tyrosine and serves as a generic substrate for many tyrosine kinases.

Quantitative Comparison of Src Kinase Substrates

The following tables summarize available quantitative data for various Src kinase substrates. It is crucial to note that these values were determined in different studies under varying experimental conditions. Therefore, this data should be used for general comparison rather than a direct head-to-head evaluation. No direct, publicly available experimental data for the Km, Vmax, or Z'-factor of this compound could be located in the current literature.

SubstrateAmino Acid SequenceAssay TypeKm (µM)Vmax (nmol/min/mg)Reference
cdc2(6-20) peptideKVEKIGEGTYGVVYKRadiometric~130Not Reported(Cheng et al., 1992)
EFEYAFF peptideEFEYAFFRadiometric210680(Till et al., 1994)
YIYGSFK peptideYIYGSFKADP Quest100-200 (for various Src family kinases)Not Reported(Emkey et al., 2010)
Poly(Glu,Tyr) 4:1Random PolymerRadiometricNot ApplicableNot Reported(Various)
This compound GEEPLYWSFPAKKK-NH2 Fluorescence Polarization Data Not Available Data Not Available
Assay TypeSubstrateZ'-factorThroughputReference
Fluorescence PolarizationGeneric Fluorescent Peptide>0.7 (achievable)High(Parker et al., 2000)
ADP-Glo™Generic Peptide/Protein>0.7 (achievable)High(Promega Corporation)
Radiometric ([γ-³²P]ATP)Generic Peptide/ProteinNot Typically ReportedLow(Various)
Fluorescence Polarization This compound Data Not Available High

Experimental Protocols

Detailed methodologies for key experimental assays are provided below.

Fluorescence Polarization (FP) Kinase Assay using a FAM-Labeled Peptide (e.g., this compound)

This protocol is a representative example for determining Src kinase activity using a FAM-labeled peptide substrate.

Materials:

  • Src Kinase (recombinant)

  • FAM-labeled peptide substrate (e.g., this compound)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Anti-phosphotyrosine antibody

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of Src kinase in Kinase Reaction Buffer.

    • Prepare a 2X solution of the FAM-labeled peptide substrate and ATP in Kinase Reaction Buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically by titration.

    • Prepare a solution of anti-phosphotyrosine antibody in a suitable buffer. The optimal concentration should be determined to maximize the polarization shift upon binding to the phosphorylated substrate.

  • Kinase Reaction:

    • Add 10 µL of the 2X Src kinase solution to the wells of the 384-well plate.

    • To initiate the reaction, add 10 µL of the 2X FAM-labeled peptide and ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Add 10 µL of the anti-phosphotyrosine antibody solution to each well to stop the kinase reaction and initiate the binding to the phosphorylated peptide.

    • Incubate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The change in millipolarization units (mP) is proportional to the amount of phosphorylated substrate.

    • For inhibitor screening, the percentage of inhibition can be calculated relative to positive (no inhibitor) and negative (no enzyme) controls.

Radiometric Src Kinase Assay using [γ-³²P]ATP

This is a traditional and highly sensitive method for measuring kinase activity.

Materials:

  • Src Kinase (recombinant)

  • Unlabeled peptide substrate (e.g., cdc2(6-20))

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Src kinase, peptide substrate, and Kinase Reaction Buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Quenching and Separation:

    • Stop the reaction by adding an equal volume of a solution like 75 mM phosphoric acid.

    • Spot a portion of the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper squares multiple times in the Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the phosphocellulose paper.

    • Place the paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of incorporated ³²P is directly proportional to the kinase activity.

Signaling Pathways and Experimental Workflows

Src Signaling Pathway

Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and migration. The diagram below illustrates a simplified overview of some of the major pathways involving Src.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Adhesion & Migration FAK->Cell_Migration MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Gene_Expression Gene Expression STAT3->Gene_Expression Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation Akt_Pathway->Cell_Proliferation

Caption: A simplified diagram of major Src kinase signaling pathways.

Experimental Workflow for a Fluorescence Polarization (FP) Assay

The following diagram outlines the general workflow for a fluorescence polarization-based Src kinase assay, suitable for high-throughput screening of inhibitors.

FP_Assay_Workflow Start Start: Prepare Reagents Dispense_Enzyme Dispense Src Kinase (and test compounds) Start->Dispense_Enzyme Add_Substrate_ATP Add FAM-Substrate and ATP Mixture Dispense_Enzyme->Add_Substrate_ATP Incubate_Kinase Incubate for Kinase Reaction Add_Substrate_ATP->Incubate_Kinase Add_Antibody Add Anti-Phosphotyrosine Antibody Incubate_Kinase->Add_Antibody Incubate_Binding Incubate for Antibody Binding Add_Antibody->Incubate_Binding Read_Plate Read Fluorescence Polarization Incubate_Binding->Read_Plate Analyze_Data Analyze Data and Determine Inhibition Read_Plate->Analyze_Data

Caption: A general workflow for a Src kinase fluorescence polarization assay.

Conclusion

The choice of a Src kinase substrate is highly dependent on the specific application, available equipment, and desired throughput. This compound is a valuable tool for researchers employing fluorescence-based detection methods, particularly fluorescence polarization, which is well-suited for high-throughput screening. Its primary advantages are the lack of radioactivity and a homogeneous assay format. However, the absence of publicly available, direct comparative performance data for this compound makes a definitive quantitative comparison with other substrates challenging.

For applications requiring the highest sensitivity, traditional radiometric assays with unlabeled peptide substrates remain a gold standard, albeit with lower throughput and the need for handling radioactive materials. Other non-radioactive, high-throughput methods, such as those based on ADP detection (e.g., ADP-Glo™), also offer robust alternatives.

Researchers should carefully consider the trade-offs between assay format, sensitivity, throughput, and cost when selecting a Src kinase substrate. For those considering this compound, it is recommended to perform initial validation experiments to determine its performance characteristics within their specific assay system.

References

Navigating the Kinase Assay Landscape: A Comparative Guide to FAM-Src-tide Assays in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate assay is a critical step in the pursuit of novel kinase inhibitors. Among the diverse array of available technologies, fluorescence-based assays, such as the FAM-Src-tide assay, have gained prominence for their high-throughput capabilities. This guide provides an objective comparison of the FAM-Src-tide assay with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

The FAM-Src-tide assay is a fluorescence polarization (FP)-based method used to measure the activity of Src family kinases, a group of non-receptor tyrosine kinases implicated in various cellular processes and diseases, including cancer.[1][2] The assay relies on a fluorescein (FAM)-labeled peptide substrate ("Src-tide") that is phosphorylated by the Src kinase. The binding of a specific anti-phosphotyrosine antibody to the phosphorylated peptide results in a larger molecular complex, which slows its rotation in solution. This change in rotational speed is detected as an increase in fluorescence polarization, providing a measure of kinase activity.

Unveiling the Limitations of FAM-Src-tide Assays

While the homogeneous, non-radioactive format of FAM-Src-tide assays makes them amenable to high-throughput screening (HTS), researchers must be cognizant of their inherent limitations:

  • Interference from Fluorescent Compounds: A significant drawback of fluorescence-based assays is the potential for interference from library compounds that are themselves fluorescent.[3] This can lead to either false positive or false negative results, depending on the emission properties of the interfering compound.[3] Using far-red fluorescent dyes can mitigate this issue to some extent, as fewer library compounds tend to fluoresce at longer wavelengths.[3]

  • Requirement for Specific Antibodies: The assay is dependent on the availability of a highly specific antibody that recognizes the phosphorylated form of the Src-tide substrate. The development and validation of such antibodies can be time-consuming and costly. Furthermore, the specificity of the antibody is crucial to avoid cross-reactivity with other phosphorylated molecules in the sample.

  • Potential for False Positives and Negatives: Light scattering caused by precipitated compounds can lead to artificially high polarization values, resulting in false positives.[3] Conversely, colored compounds can quench the fluorescence signal, leading to false negatives.

  • Assay Window and Sensitivity: The dynamic range of the assay, or the difference in polarization between the bound and free fluorescent peptide, can be limited. The affinity of the fluorescently labeled peptide for the antibody also plays a critical role in determining the resolvable inhibitor potency.[4]

  • Indirect Measurement of Activity: The assay indirectly measures kinase activity by detecting the product of the enzymatic reaction. This can sometimes be less sensitive than direct measurement of substrate turnover.

A Comparative Look at Alternative Kinase Assays

To overcome the limitations of FAM-Src-tide assays, several alternative technologies have been developed. The following table provides a quantitative comparison of key performance parameters for some of the most common platforms.

Assay TechnologyPrincipleThroughputSensitivity (Z'-factor)Key AdvantagesKey Disadvantages
FAM-Src-tide (FP) Fluorescence PolarizationHigh0.5 - 0.8[5][6]Homogeneous, non-radioactive, cost-effective for HTS.Interference from fluorescent/colored compounds, requires specific antibodies, potential for false positives/negatives.[3][7]
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHigh0.7 - 0.9[6][8]Homogeneous, ratiometric detection reduces interference, high sensitivity.Requires specific antibody pairs, potential for quenching, can be more expensive.[9]
Luminescence (e.g., ADP-Glo™) ATP depletion or ADP formation measured by luciferaseHigh> 0.7[10]Universal (detects ADP), high sensitivity, wide dynamic range.Susceptible to interference from luciferase inhibitors, multi-step process.[10]
Mobility Shift Assay Electrophoretic separation of substrate and productMedium to HighNot always reported, but generally goodLabel-free or fluorescent label options, direct measurement.Lower throughput than homogeneous assays, requires specialized instrumentation.
Radiometric Assay Incorporation of ³²P or ³³P from ATP into substrateLow to MediumConsidered the "gold standard"Direct and highly sensitive measurement of kinase activity.Use of hazardous radioactive materials, waste disposal issues, lower throughput.[1][11]

Experimental Protocols

Detailed Methodology for a FAM-Src-tide (Fluorescence Polarization) Assay

This protocol provides a general framework for performing a FAM-Src-tide assay. Specific concentrations and incubation times may need to be optimized for individual experiments.

Materials:

  • Src Kinase

  • FAM-labeled Src peptide substrate (e.g., FAM-KVEKIGEGTYGVVYK)

  • Anti-phosphotyrosine antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Add test compounds at desired concentrations to the microplate wells. Include appropriate controls (e.g., no enzyme, no inhibitor).

  • Kinase Reaction:

    • Prepare a master mix containing Src kinase and FAM-Src peptide substrate in assay buffer.

    • Add the master mix to each well of the microplate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing the anti-phosphotyrosine antibody.

    • Incubate the plate at room temperature for another predetermined time (e.g., 30-60 minutes) to allow for antibody binding.

  • Measurement:

    • Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Calculate the change in fluorescence polarization (ΔmP) for each well relative to the controls.

    • Plot the ΔmP values against the concentration of the test compound to determine the IC₅₀ value.

Visualizing the Processes

To better understand the underlying biology and experimental workflow, the following diagrams have been generated using the DOT language.

Src_Signaling_Pathway cluster_receptors Cell Surface Receptors RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT STAT Pathway Src->STAT FAK FAK Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation Migration Migration FAK->Migration

Caption: Simplified Src kinase signaling pathway.

FAM_Srctide_Workflow cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Add Test Compound & Controls to Plate C Add Master Mix to Plate A->C B Prepare Kinase/ Substrate Master Mix B->C D Initiate with ATP C->D E Incubate at RT D->E F Add Anti-pTyr Antibody E->F G Incubate at RT F->G H Read Fluorescence Polarization G->H I Calculate ΔmP and IC50 H->I

Caption: Experimental workflow of a FAM-Src-tide assay.

References

Bridging the Gap: Correlating In Vitro and Cellular Activity of Src Kinase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The proto-oncogene tyrosine-protein kinase Src is a pivotal regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its dysregulation is implicated in the progression of various human cancers, making it a prime target for therapeutic intervention.[2] A critical step in the development of effective Src inhibitors is understanding the relationship between a compound's activity in a controlled, cell-free environment (in vitro) and its efficacy within the complex milieu of a living cell (cellular activity).

This guide provides an objective comparison of the methodologies used to assess Src kinase activity, presents comparative data for common Src inhibitors, and explores the key factors that govern the translation of in vitro potency to cellular effect. We will clarify the role of tools like FAM-Srctide, a fluorescently-labeled peptide substrate used to measure enzyme activity, in this process.[3][4]

Measuring Src Activity: A Tale of Two Assays

The initial assessment of a potential Src kinase inhibitor typically begins with in vitro biochemical assays, which measure the direct interaction of the compound with the purified enzyme. These results are then validated with cell-based assays that provide a more physiologically relevant context.

  • In Vitro Kinase Assays: These assays quantify the phosphorylation of a substrate by the purified Src kinase enzyme. They are essential for determining a compound's direct inhibitory potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[5] Various formats exist, including radiometric assays that track the transfer of radiolabeled phosphate (³²P) to a substrate, and fluorescence-based assays that use substrates like this compound.[3][6]

  • Cellular Assays: These assays measure the effect of an inhibitor on Src kinase activity within intact cells. A common approach is to quantify the autophosphorylation of Src at a specific tyrosine residue (Y419), which is a hallmark of its activation.[7] The results are typically reported as an EC50 value (the concentration that gives a 50% maximal effect in the cell). These assays inherently account for factors like cell permeability and stability of the compound.[8]

Performance Comparison: In Vitro vs. Cellular Potency of Src Inhibitors

The correlation between in vitro IC50 and cellular EC50 values can vary significantly. A potent in vitro inhibitor may show weak cellular activity if it cannot effectively reach its target inside the cell. The table below presents representative data for well-characterized Src family kinase inhibitors.

CompoundIn Vitro IC50 (Src Kinase)Cellular EC50 (Src Phosphorylation)Key Characteristics
Dasatinib ~0.5 - 1 nM~1 - 10 nMA highly potent, multi-kinase inhibitor targeting Src and Bcr-Abl.[7][9]
Saracatinib (AZD0530) ~2 - 5 nM~50 - 150 nMA potent and selective dual inhibitor of Src and Abl kinases.[10]
Bosutinib ~1 - 2 nM~100 - 200 nMA dual Src-Abl inhibitor.[9]
PP2 ~5 - 10 nM~500 - 1000 nMA selective inhibitor of the Src family of kinases, often used as a research tool.[9][11]

Note: Values are approximate and can vary based on specific assay conditions, cell lines, and ATP concentrations used.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways RTK Growth Factor Receptors (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src PI3K PI3K / Akt (Survival, Proliferation) Src->PI3K RAS Ras / Raf / MAPK (Proliferation, Gene Expression) Src->RAS STAT JAK / STAT (Gene Transcription) Src->STAT FAK FAK / Paxillin (Cell Adhesion, Migration) Src->FAK

Caption: Simplified overview of the Src kinase signaling cascade.

In_Vitro_Kinase_Assay_Workflow start Assay Plate Setup reagents Add Reagents: 1. Purified Src Kinase 2. Buffer 3. Test Inhibitor start->reagents substrate Add Substrate Mix: 1. This compound 2. ATP reagents->substrate incubation Incubate at RT (e.g., 60 minutes) substrate->incubation stop Stop Reaction (e.g., add EDTA) incubation->stop read Read Plate (Fluorescence Signal) stop->read end Data Analysis (Calculate IC50) read->end

Caption: General workflow for an in vitro fluorescence-based Src kinase assay.

Correlation_Logic cluster_factors invitro In Vitro Potency (IC50) (Purified Enzyme) cellular Cellular Activity (EC50) (Intact Cells) invitro->cellular Correlation Gap permeability Cell Membrane Permeability permeability->cellular atp Cellular ATP Conc. (Competition) atp->cellular offtarget Off-Target Effects offtarget->cellular metabolism Compound Metabolism & Efflux metabolism->cellular

References

A Comparative Guide to FAM-Src-tide Assay Performance in Src Kinase Activity Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Src kinase activity is paramount for advancing cancer research and therapeutic development. This guide provides a comprehensive benchmark of the FAM-Src-tide assay, a fluorescence polarization-based method, against established industry-standard assays. We present a detailed comparison of their performance metrics, experimental protocols, and underlying principles to facilitate informed decisions in assay selection.

The FAM-Src-tide assay has emerged as a robust and sensitive method for determining Src kinase activity. Its non-radiometric and homogeneous format offers significant advantages in terms of safety and ease of use, particularly for high-throughput screening (HTS) applications. This guide will delve into a direct comparison with two widely adopted industry standards: the traditional but highly sensitive Radiometric Assay and the popular luminescence-based ADP-Glo™ Assay.

Performance Benchmarking: A Quantitative Comparison

The selection of an appropriate assay is often dictated by its performance characteristics. The following table summarizes key quantitative metrics for the FAM-Src-tide (Fluorescence Polarization) assay and its industry-standard counterparts.

Performance Metric FAM-Src-tide (Fluorescence Polarization) Radiometric Assay ([γ-³³P]-ATP) ADP-Glo™ Assay (Luminescence)
Principle Measures the change in polarization of a FAM-labeled peptide substrate upon phosphorylation and binding to a phosphospecific antibody.[1][2]Directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[3]Quantifies the amount of ADP produced in the kinase reaction through a coupled luciferase/luciferin reaction.[3][4]
Z'-factor Typically ≥ 0.7 (Excellent for HTS).[5][6]Not always reported for this format, but generally considered robust.Consistently reported as > 0.8 (Excellent for HTS).[4]
Sensitivity High, capable of detecting low nanomolar inhibitor concentrations.[7]Considered the "gold standard" for sensitivity, able to detect low levels of kinase activity.[3][8]High sensitivity, with a strong correlation between luminescent signal and ADP amount.[4]
Throughput High-throughput compatible due to its homogeneous, no-wash format.[1][5]Lower throughput due to handling of radioactive materials and wash steps.[3]High-throughput compatible with a simple add-and-read format.[8]
Safety Non-radiometric, posing minimal safety risks.[1]Requires handling of radioactive isotopes, necessitating specialized safety protocols.[3]Non-radiometric and generally considered safe.
Interference Potential for interference from fluorescent compounds.[7]Less susceptible to compound interference.Potential for interference from compounds affecting luciferase activity.
Cost Generally moderate, with costs associated with fluorescent probes and antibodies.Higher costs associated with radioactive materials and waste disposal.Moderate, with reagent costs for the detection system.

Experimental Protocols: A Detailed Methodological Overview

The following sections provide detailed protocols for the key experiments cited in this comparison guide, offering a practical understanding of each assay's workflow.

FAM-Src-tide Fluorescence Polarization Assay Protocol

This protocol is based on a competitive fluorescence polarization immunoassay format.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).[4]

    • Dilute the Src kinase, FAM-labeled Src-tide peptide substrate, and ATP to their final concentrations in the kinase buffer.

    • Prepare a stock solution of a known Src kinase inhibitor (e.g., Staurosporine) for a positive control and a DMSO control.

    • Prepare a solution of a phospho-specific antibody that recognizes the phosphorylated Src-tide sequence.

  • Kinase Reaction :

    • In a 384-well, low-volume, black polystyrene microplate, add the Src kinase and the test compounds or controls.

    • Initiate the kinase reaction by adding the FAM-Src-tide peptide substrate and ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection :

    • Stop the kinase reaction by adding the phospho-specific antibody.

    • Incubate for an additional period (e.g., 30 minutes) to allow for the antibody to bind to the phosphorylated peptide.

    • Measure the fluorescence polarization using a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.[9]

  • Data Analysis :

    • Calculate the change in millipolarization units (mP). A higher mP value indicates a greater amount of phosphorylated peptide bound to the antibody.

    • Determine the IC₅₀ values for inhibitors by plotting the mP values against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Radiometric Src Kinase Assay Protocol ([γ-³³P]-ATP)
  • Reagent Preparation :

    • Prepare a kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).

    • Prepare a solution of the peptide substrate (e.g., 250 µM KVEKIGEGTYGVVYK).

    • Prepare a solution of [γ-³³P]-ATP with a known specific activity.

  • Kinase Reaction :

    • In a microcentrifuge tube, combine the Src kinase, peptide substrate, and test compounds or controls in the kinase reaction buffer.

    • Initiate the reaction by adding the [γ-³³P]-ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 40 minutes).

  • Detection :

    • Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.

    • Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

    • Wash the filter multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Quantify the amount of phosphate incorporated into the peptide substrate based on the scintillation counts and the specific activity of the [γ-³³P]-ATP.

    • Determine the inhibitory effect of compounds by comparing the radioactivity in the presence of the compound to the control reactions.

ADP-Glo™ Src Kinase Assay Protocol
  • Reagent Preparation :

    • Prepare the kinase buffer, Src enzyme, substrate, and ATP solutions as per the manufacturer's instructions.

    • Prepare test compounds and controls in a compatible solvent (e.g., DMSO).

  • Kinase Reaction :

    • Add the Src kinase, substrate, and test compounds to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired duration (e.g., 60 minutes).

  • Detection :

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate inhibitor potency by normalizing the data to controls and fitting to a dose-response curve.

Visualizing the Molecular and Experimental Landscape

To further clarify the context and workflow of the FAM-Src-tide assay, the following diagrams, generated using Graphviz, illustrate the Src signaling pathway and the experimental procedures.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Simplified Src kinase signaling pathway.

FAM_Src_tide_Workflow Start Start: Prepare Reagents AddKinase Add Src Kinase + Inhibitor/Vehicle Start->AddKinase AddSubstrate Add FAM-Src-tide + ATP AddKinase->AddSubstrate IncubateKinase Incubate (Kinase Reaction) AddSubstrate->IncubateKinase AddAntibody Add Phospho-Specific Antibody IncubateKinase->AddAntibody IncubateAb Incubate (Antibody Binding) AddAntibody->IncubateAb ReadFP Measure Fluorescence Polarization IncubateAb->ReadFP Analyze Analyze Data (IC50) ReadFP->Analyze

Caption: FAM-Src-tide assay experimental workflow.

Assay_Comparison AssayChoice Src Kinase Assay Selection FP FAM-Src-tide (FP) AssayChoice->FP Radio Radiometric AssayChoice->Radio Lumi ADP-Glo (Luminescence) AssayChoice->Lumi HTS High-Throughput Screening FP->HTS Safety Enhanced Safety FP->Safety Sensitivity Highest Sensitivity Radio->Sensitivity LowInterference Minimal Compound Interference Radio->LowInterference Lumi->HTS Lumi->Safety

References

Safety Operating Guide

Navigating the Disposal of FAM-Srctide: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory reagents is a cornerstone of a safe and efficient workflow. This guide provides essential, step-by-step information for the proper disposal of FAM-Srctide, a fluorescently labeled peptide commonly used in kinase activity assays. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the hazard classification of this compound. According to the Safety Data Sheet (SDS) for Srctide, FAM labeled (AS-64106) from Eurogentec, the product is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification indicates a low level of hazard associated with the product.

However, as a standard laboratory practice, it is recommended to handle all chemicals with caution and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Quantitative Data Summary

For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.

PropertyValue
Catalog Number AS-64106
Molecular Formula C₁₀₂H₁₂₉N₁₉O₂₆
Molecular Weight 2037.3 g/mol
Appearance Lyophilized yellow powder
Excitation Wavelength 494 nm
Emission Wavelength 521 nm
GHS Hazard Classification Not a dangerous substance[1]

Step-by-Step Disposal Protocol for this compound

Despite its non-hazardous classification, this compound should be disposed of as chemical waste in accordance with institutional and local regulations. The SDS advises to "Dispose as special waste in compliance with official regulations."[1] The following protocol outlines the recommended steps for proper disposal.

Experimental Protocol: Disposal of this compound Waste

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for non-hazardous chemical waste. The label should include "Non-Hazardous Chemical Waste" and the primary constituents if other non-hazardous chemicals are being collected in the same container.
  • Collect all materials contaminated with this compound, including unused solutions, pipette tips, and microfuge tubes, in this designated container.

2. Aqueous Waste:

  • For solutions of this compound in aqueous buffers (e.g., PBS), collect the liquid waste in a sealable, non-reactive container (e.g., a high-density polyethylene bottle).
  • Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Solid Waste:

  • Place all solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels, into the designated non-hazardous solid chemical waste container.

4. Final Disposal:

  • Once the waste container is full, seal it securely.
  • Arrange for a pickup of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.

FAM_Srctide_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal Aqueous Aqueous Waste (Unused solutions, etc.) Aqueous_Container Labeled Non-Hazardous Aqueous Chemical Waste Container Aqueous->Aqueous_Container Collect in sealed container Solid Solid Waste (Pipette tips, gloves, etc.) Solid_Container Labeled Non-Hazardous Solid Chemical Waste Container Solid->Solid_Container Collect in lined container EHS Institutional Environmental Health & Safety (EHS) Pickup Aqueous_Container->EHS Arrange for disposal Solid_Container->EHS Arrange for disposal

This compound Disposal Workflow

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific safety and disposal protocols for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.